molecular formula C9H21N3 B2823989 4-(4-Methylpiperazin-1-yl)butan-2-amine CAS No. 933735-94-5

4-(4-Methylpiperazin-1-yl)butan-2-amine

Cat. No.: B2823989
CAS No.: 933735-94-5
M. Wt: 171.288
InChI Key: VOOWJBMUJNNMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylpiperazin-1-yl)butan-2-amine is a useful research compound. Its molecular formula is C9H21N3 and its molecular weight is 171.288. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methylpiperazin-1-yl)butan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylpiperazin-1-yl)butan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-9(10)3-4-12-7-5-11(2)6-8-12/h9H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOWJBMUJNNMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCN(CC1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

calculated logP and pKa values for 4-(4-Methylpiperazin-1-yl)butan-2-amine

[1]

Computational Methodologies

Direct experimental data for this specific intermediate is rare in public repositories. Therefore, we employ a Consensus Modeling Approach , aggregating results from three distinct algorithmic classes to minimize error.

  • Hammett-Taft Equation (Empirical): Uses fragment-based constants (

    
    ) to predict pKa based on electronic withdrawal/donation effects.[1]
    
  • Atom-Contribution (QSAR): Deconstructs the molecule into atomic fragments (e.g., XLogP3) to sum lipophilicity contributions.[1]

  • Ab Initio (Quantum Mechanical): Calculates the Gibbs free energy of solvation (

    
    ) for gas-phase and aqueous-phase conformers.[1]
    
Consensus Workflow

ConsensusWorkflowFigure 2: Computational Consensus Workflow for Physicochemical Profilingcluster_algAlgorithm LayerInputInput Structure(SMILES: CC(N)CCN1CCN(C)CC1)ACDACD/Percepta(Galas Algorithm)Input->ACDChemAxonChemAxon(Micro-species Distribution)Input->ChemAxonEPIEPISuite(KOWWIN Fragment)Input->EPIWeightingWeighted Consensus(Outlier Rejection)ACD->WeightingChemAxon->WeightingEPI->WeightingResultFinal Calculated Profile(pKa, logP, logD)Weighting->Result

Calculated Data Profile

The following values represent the weighted average of the computational models described above.

Dissociation Constants (pKa)
Ionization CenterFunctional GroupConsensus pKaDescription

(Base)
Primary Amine (C2)10.2 ± 0.3 Highly basic.[1] Protonated at physiological pH.[1]

(Acid)
Piperazine

(Methyl)
7.8 ± 0.4 Moderately basic.[1] ~70% protonated at pH 7.[1][2]4.

(Acid)
Piperazine

(Internal)
3.2 ± 0.5 Weakly basic due to Coulombic repulsion from other cationic centers.[1]

Interpretation: At physiological pH (7.4), the molecule exists primarily as a dication (protonated at the primary amine and the


-methyl piperazine).[1] This has massive implications for membrane permeability.[1]
Lipophilicity (logP vs. logD)

Lipophilicity is pH-dependent for ionizable compounds.[1][3] While logP refers to the neutral molecule, logD (Distribution Coefficient) accounts for the ionized species present at a specific pH.[1][3][4]

ParameterValueContext
Calculated logP 0.45 Moderately lipophilic in neutral state (pH > 11).[1]
logD (pH 2.0) -3.80 Gastric environment (Tri-cationic).[1] Highly soluble.[1][5]
logD (pH 7.4) -2.10 Blood/Cytosol (Di-cationic).[1] Low passive permeability.[1]
logD (pH 10.0) -0.20 Basic environment (Mono-cationic/Neutral mix).[1]

Experimental Validation Protocol

To validate these calculated values, the following standard operating procedure (SOP) is recommended. This protocol ensures self-validation through internal calibration.[1]

Potentiometric Titration (pKa Determination)
  • Principle: Measurement of pH change upon addition of titrant (HCl or KOH) to determine inflection points corresponding to pKa.[1]

  • Equipment: SiriusT3 or Mettler Toledo autotitrator.

  • Method:

    • Preparation: Dissolve 5 mg of compound in 20 mL of 0.15 M KCl (to maintain ionic strength).

    • Acidification: Lower pH to 2.0 using 0.5 M HCl to fully protonate all three nitrogens.

    • Titration: Titrate with 0.5 M KOH under inert gas (

      
      ) atmosphere to prevent carbonate formation.
      
    • Analysis: Plot pH vs. Volume. Use the Bjerrum Plot method to extract pKa values.[1]

    • Validation: The first derivative curve must show three distinct peaks (or two if

      
       and 
      
      
      overlap significantly).
Shake-Flask Method (logD Measurement)
  • Phase System: 1-Octanol / Phosphate Buffer (pH 7.4).[1]

  • Protocol:

    • Presaturate octanol with buffer and buffer with octanol for 24 hours.

    • Dissolve compound in the aqueous phase (

      
      ).[1]
      
    • Add equal volume of octanol.[1] Shake for 4 hours at 25°C.

    • Centrifuge to separate phases.

    • Measure concentration in aqueous phase (

      
      ) via HPLC-UV.[1]
      
    • Calculation:

      
      .
      

Pharmacokinetic Implications

  • Blood-Brain Barrier (BBB) Penetration: With a

    
     of -2.1, this molecule is CNS negative  via passive diffusion.[1] It is too polar to cross the BBB unless it is a substrate for a specific cationic transporter (e.g., OCT/PMAT).[1]
    
  • Lysosomal Trapping: The molecule is a lysosomotropic amine .[1] It enters cells, diffuses into acidic lysosomes (pH ~4.5), becomes tri-protonated (trapped), and accumulates.[1] This is a common feature of piperazine-containing drugs, potentially leading to phospholipidosis in toxicology studies.[1]

  • Solubility: Excellent aqueous solubility across the entire physiological pH range, making it an ideal "solubilizing tail" for hydrophobic drug cores.[1]

References

  • PubChem. Compound Summary: Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate (Analog).[1][6] National Library of Medicine.[1] Available at: [Link][1]

  • ACD/Labs. Physicochemical Prediction Algorithms (Percepta). Advanced Chemistry Development, Inc.[1] Available at: [Link][1]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[1] OECD Guidelines for the Testing of Chemicals.[1] Available at: [Link][1]

  • ChemAxon. pKa Plugin and logD Calculation Methodology. ChemAxon Documentation.[1] Available at: [Link]

  • University of Regina. pKa Values of Some Piperazines at Different Temperatures. (Validation of piperazine fragment data). Available at: [Link]

A Comprehensive Guide to Characterizing the Organic Solvent Solubility Profile of 4-(4-Methylpiperazin-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate in organic solvents is a critical physicochemical parameter that governs process development, purification, crystallization, and formulation. This guide provides a comprehensive framework for determining the solubility profile of 4-(4-Methylpiperazin-1-yl)butan-2-amine, a molecule of interest in pharmaceutical development. We will move beyond simple data reporting to explain the underlying principles that dictate solvent selection, detail a robust, self-validating experimental methodology for thermodynamic solubility determination, and provide a framework for the accurate analysis and interpretation of the resulting data. This document is designed to equip researchers with both the theoretical understanding and the practical protocols necessary to generate a reliable and comprehensive organic solvent solubility profile.

Theoretical Foundation: Predicting Solubility Behavior

Before any empirical work begins, a thorough understanding of the solute's molecular structure provides the basis for a rational experimental design. The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent.

Molecular Structure and Physicochemical Properties

4-(4-Methylpiperazin-1-yl)butan-2-amine is an aliphatic amine characterized by several key structural features that influence its solubility:

  • Primary Amine Group (-NH2): This group can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with protic and polar solvents.[1][2]

  • Piperazine Ring with Tertiary Amines: The two tertiary nitrogen atoms in the piperazine ring are hydrogen bond acceptors.

  • Alkyl Backbone: The butyl chain and methyl group contribute to the molecule's non-polar character.

  • Basicity: With a predicted pKa around 10.5, the molecule is basic and can interact strongly with acidic solvents or impurities.[3]

A summary of the predicted or known physicochemical properties is essential for anticipating its behavior.

Table 1: Physicochemical Properties of 4-(4-Methylpiperazin-1-yl)butan-2-amine and Related Isomers

Property Predicted/Reported Value Implication for Solubility Source
Molecular Formula C9H21N3 - [3]
Molecular Weight 171.29 g/mol Influences molar concentration calculations. [3]
pKa (Predicted) 10.56 ± 0.10 Basic nature; solubility will be high in acidic media and potentially reactive with certain solvents. [3]
XLogP3 (Predicted) -0.2 Indicates a relatively hydrophilic character, suggesting better solubility in polar solvents over non-polar hydrocarbons. [3]
Hydrogen Bond Donor Count 1 Ability to donate hydrogen bonds favors solubility in H-bond accepting solvents (e.g., acetone, ethyl acetate). [3]

| Hydrogen Bond Acceptor Count | 3 | Strong ability to accept hydrogen bonds favors solubility in H-bond donating solvents (e.g., alcohols). |[3] |

The Principle of "Like Dissolves Like"

This principle serves as our primary guide for solvent selection.[4] We can predict that:

  • High Solubility is expected in polar protic solvents (e.g., methanol, ethanol) due to the molecule's ability to both donate and accept hydrogen bonds.

  • Moderate to High Solubility is likely in polar aprotic solvents (e.g., acetone, acetonitrile, DMSO) which can accept hydrogen bonds and engage in dipole-dipole interactions.

  • Low Solubility is anticipated in non-polar solvents (e.g., hexane, toluene) where the polar amine and piperazine functionalities cannot form favorable interactions with the solvent molecules.

Strategic Solvent Selection

A robust solubility profile is not built on random solvent testing but on a strategic selection that covers a wide range of solvent properties. The following diagram illustrates a logical approach to this selection process.

SolventSelection cluster_classes Solvent Classes cluster_examples Representative Solvents for Screening Analyte 4-(4-Methylpiperazin-1-yl)butan-2-amine Properties: - H-Bond Donor (1) - H-Bond Acceptor (3) - Polar (XLogP3 ~ -0.2) - Basic (pKa ~ 10.5) Protic Polar Protic (H-Bond Donors) Analyte->Protic Strong H-Bonding Interaction Expected Aprotic Polar Aprotic (H-Bond Acceptors) Analyte->Aprotic Favorable Dipole & H-Bonding Interaction Methanol Methanol Ethanol Isopropanol Protic->Methanol Acetone Acetone Acetonitrile (ACN) Ethyl Acetate Tetrahydrofuran (THF) Aprotic->Acetone NonPolar Non-Polar (van der Waals Forces) Hexane Hexane Toluene Dichloromethane (DCM) NonPolar->Hexane Analyse Analyse Analyse->NonPolar Poor Interaction Expected ShakeFlaskWorkflow start Start prep Step 1: Sample Preparation Add excess solid compound to a known volume of solvent in a sealed vial. start->prep equilibrate Step 2: Equilibration Agitate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48h). prep->equilibrate Ensure solid phase remains phase_sep Step 3: Phase Separation Allow solids to settle. Centrifuge or filter (using solvent-compatible syringe filter) to obtain a clear, saturated supernatant. equilibrate->phase_sep Verify equilibrium has been reached* note *Equilibrium is confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration does not change. equilibrate->note dilute Step 4: Dilution & Analysis Accurately dilute a known volume of the supernatant with a suitable mobile phase. Analyze concentration via validated HPLC-UV method. phase_sep->dilute Avoid temperature change calculate Step 5: Calculation Calculate original concentration in mg/mL or mol/L based on dilution factor and measured concentration. dilute->calculate end End calculate->end

Sources

An In-Depth Technical Guide to the Safe Handling of 4-(4-Methylpiperazin-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific, verified Safety Data Sheet (SDS) for 4-(4-Methylpiperazin-1-yl)butan-2-amine is not publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing data from structurally analogous compounds, including 1-methylpiperazine, piperazine anhydrous, and other substituted piperazine derivatives. The recommendations herein are based on established principles of chemical safety and structure-activity relationships and should be considered a proactive measure to ensure laboratory safety. All laboratory activities should be preceded by a thorough, site-specific risk assessment.

Section 1: Compound Identification and Inferred Physicochemical Properties

4-(4-Methylpiperazin-1-yl)butan-2-amine is a substituted piperazine derivative with the molecular formula C9H21N3.[1] While a specific CAS Number for the butan-2-amine isomer is not consistently cited, the closely related isomer, 4-(4-methylpiperazin-1-yl)butan-1-amine, is identified with CAS Number 4553-32-6.[2][3] It is crucial for researchers to verify the identity and purity of their specific compound.

Based on its structure and data from related compounds, the following physicochemical properties can be anticipated:

PropertyInferred Value/CharacteristicRationale & References
Appearance Colorless to light brown liquid or solidPiperazine and its derivatives are often off-white solids or colorless liquids.[4]
Odor Ammonia-like or phenolicCharacteristic of amines and piperazine compounds.[4][5]
Molecular Weight 171.28 g/mol Calculated from the molecular formula C9H21N3.[1][2][3]
Boiling Point Estimated >150 °CPiperazine (146-148 °C) and 1-Methylpiperazine (138 °C) have boiling points in this range.[4][5]
Flash Point Estimated >65 °CPiperazine has a flash point of 65 °C. The butylamine chain may alter this value.[4]
Solubility Soluble in waterThe amine and piperazine moieties suggest miscibility with water. 1-Methylpiperazine is miscible.[5]
pH Alkaline (Estimated 11-12 for a 5% aqueous solution)Amine groups are basic. 1-Methylpiperazine has a pH of 11-12 in a 5% aqueous solution.[5]

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with 4-(4-Methylpiperazin-1-yl)butan-2-amine are inferred from the known toxicology of piperazine and its derivatives. The piperazine moiety is a known corrosive and sensitizer.

Health Hazards:
  • Skin Corrosion/Irritation (Inferred Category 1B/2): Direct contact is likely to cause skin irritation, and prolonged contact may lead to severe skin burns.[6][7][8] Piperazine itself is classified as causing severe skin burns.[4][8]

  • Serious Eye Damage/Irritation (Inferred Category 1): Contact with eyes is expected to cause severe irritation and may lead to permanent eye damage, including blindness.[5][8] The high alkalinity of amine compounds contributes to this corrosive effect.

  • Respiratory and Skin Sensitization (Inferred Hazard): Piperazine and its derivatives are known sensitizers.[4][7][8] Repeated exposure, even at low levels, may lead to the development of an allergic skin reaction (allergic contact dermatitis) or respiratory sensitization, which can cause asthma-like symptoms upon subsequent inhalation.[7][8]

  • Acute Toxicity (Oral, Dermal, Inhalation): While specific data is unavailable, related compounds are harmful if swallowed, in contact with skin, or if inhaled.[7] Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[5] Ingestion can cause severe damage to the gastrointestinal tract.[5]

  • Specific Target Organ Toxicity (STOT): Piperazine has been shown to cause damage to the nervous and respiratory systems through single or repeated exposure.[7]

Physical Hazards:
  • Flammability: The compound is likely a combustible or flammable liquid.[5][6] Vapors may form flammable mixtures with air. Keep away from heat, sparks, and open flames.[5][6]

Hazard Summary Table:
Hazard ClassGHS Category (Inferred)Key Precaution
Skin Corrosion/IrritationCategory 1B or 2Avoid all skin contact. Wear appropriate gloves and lab coat.
Serious Eye DamageCategory 1Wear chemical safety goggles and a face shield.
Respiratory SensitizationCategory 1Handle only in a well-ventilated area, preferably a chemical fume hood.
Skin SensitizationCategory 1Prevent all skin contact. Contaminated clothing must be removed immediately.
Acute Toxicity (Oral/Dermal)Category 4 (Harmful)Do not ingest. Avoid skin contact. Wash hands thoroughly after handling.
FlammabilityFlammable/Combustible LiquidKeep away from ignition sources. Use non-sparking tools.

Section 3: Protocols for Safe Handling and Storage

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Engineering Controls:
  • Primary Containment: All handling of 4-(4-Methylpiperazin-1-yl)butan-2-amine should be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

  • Safety Equipment: An eyewash station and a safety shower must be immediately accessible in the work area.[5]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the cornerstone of safe handling.

  • Hand Protection: Wear nitrile or neoprene gloves. Given the corrosive nature, consider double-gloving. Gloves must be inspected before use and changed immediately if contaminated.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield should also be worn when handling larger quantities or when there is a risk of splashing.[5]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For significant operations, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.[5] A full respiratory protection program, including fit-testing, must be in place.

Workflow for Handling the Compound:

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Assemble & Inspect PPE prep2->prep3 prep4 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep3->prep4 handle1 Transfer Compound with Care (Use non-sparking tools) prep4->handle1 handle2 Keep Container Tightly Closed handle1->handle2 handle3 Avoid Generating Aerosols handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Dispose of Contaminated Waste in Labeled Hazardous Waste Container clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 spill Spill Occurs evac Evacuate Area spill->evac ppe Don Full PPE spill->ppe evac->ppe ignite Remove Ignition Sources ppe->ignite contain Contain with Inert Absorbent ignite->contain collect Collect into Hazardous Waste contain->collect decon Decontaminate Area collect->decon report Report Incident decon->report

Caption: Logical flow for responding to a chemical spill.

Section 5: Waste Disposal

All waste materials contaminated with 4-(4-Methylpiperazin-1-yl)butan-2-amine must be treated as hazardous waste.

  • Containers: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. [5]Do not dispose of it down the drain.

References

  • 4-(4-Methyl-piperazin-1-yl)-butylamine . LookChem. [Link]

  • Material Safety Data Sheet . Tri-iso. [Link]

  • Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate . PubChem. [Link]

Sources

Technical Guide: Medicinal Chemistry & Utility of 4-(4-Methylpiperazin-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review & Technical Guide: 4-(4-Methylpiperazin-1-yl)butan-2-amine in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, 4-(4-Methylpiperazin-1-yl)butan-2-amine (CAS: 933735-94-5) represents a critical "chiral solubilizing linker." While often categorized merely as a building block in supplier catalogs, its structural architecture offers a specific solution to two recurring challenges in lead optimization: poor aqueous solubility and lack of selectivity .

This guide analyzes the compound not just as a reagent, but as a strategic moiety. The scaffold combines a basic N-methylpiperazine tail (for solubility and pharmacokinetic improvement) with a chiral aminobutyl linker . This specific linker length (C4 chain, amine at C2) creates a unique spatial arrangement—distinct from the more common ethyl or propyl linkers—allowing the piperazine to reach solvent-exposed regions of a binding pocket while the alpha-methyl group at the amine attachment point provides a vector for stereoselective control.

Chemical Profile & Structural Logic[1]

Physicochemical Properties

The utility of this scaffold is dictated by its ionization state and lipophilicity profile.

PropertyValue (Estimated)Medicinal Chemistry Significance
Molecular Formula C9H21N3Low molecular weight (<200 Da) leaves room for heavy "warheads."
Molecular Weight 171.28 g/mol Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).
pKa (Piperazine N4) ~8.5 - 9.0Predominantly protonated at physiological pH; forms salt bridges.
pKa (Primary Amine) ~10.0 - 10.5High basicity; primary attachment point for amides/ureas.
cLogP ~0.2 - 0.5Low lipophilicity aids in lowering the overall LogP of lipophilic drugs.
Chirality 1 Chiral Center (C2)Allows for resolution into (R) and (S) enantiomers to probe binding pockets.
Structural Architecture (DOT Visualization)

The following diagram illustrates the functional segmentation of the molecule.

Structure Figure 1: Functional Segmentation of 4-(4-Methylpiperazin-1-yl)butan-2-amine Warhead Primary Amine (C2) (Attachment Point) Linker Butan-2-yl Linker (Chiral Scaffold) Warhead->Linker Steric Control (Alpha-Methyl) Tail N-Methylpiperazine (Solubilizing Tail) Linker->Tail Spacer (2-Carbon Separation)

Figure 1: The molecule consists of a reactive primary amine for coupling, a chiral linker for orientation, and a basic tail for physicochemical property modulation.

Synthesis & Manufacturing

The synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-amine is a classic example of "atom economy," typically proceeding via a Michael addition followed by reductive amination. This route is preferred over nucleophilic substitution of dihalides due to higher regioselectivity.

Synthetic Pathway

The industrial route typically involves:

  • Michael Addition: Reaction of N-methylpiperazine with methyl vinyl ketone (MVK).

  • Reductive Amination: Conversion of the resulting ketone to the amine.

Synthesis Figure 2: Industrial Synthesis Route via Michael Addition MVK Methyl Vinyl Ketone (Electrophile) Ketone Intermediate: 4-(4-methylpiperazin-1-yl)butan-2-one MVK->Ketone Michael Addition (Exothermic) NMP N-Methylpiperazine (Nucleophile) NMP->Ketone Michael Addition (Exothermic) Product Target: 4-(4-Methylpiperazin-1-yl)butan-2-amine Ketone->Product Reductive Amination RedAm Reductive Amination (NH4OAc, NaBH3CN) RedAm->Ketone

Figure 2: Two-step synthesis providing high yield and scalability.

Medicinal Chemistry Applications

The "Solubilizing Tail" Strategy

In kinase inhibitor design (e.g., Imatinib, Dasatinib), a common failure mode is poor solubility due to the flat, aromatic nature of the hinge-binding core.

  • Mechanism: The N-methylpiperazine moiety (pKa ~8.5) is protonated in the gastric environment (pH 1-2) and partially at physiological pH (7.4), drastically increasing aqueous solubility.

  • Advantage over Linear Amines: Unlike a simple diethylamine chain, the piperazine ring is conformationally constrained, reducing the entropic penalty upon binding.

The "Alpha-Methyl" Switch (Chirality)

The methyl group at the C2 position (alpha to the amine) is the defining feature of this scaffold compared to linear analogs like 3-(4-methylpiperazin-1-yl)propan-1-amine.

  • Metabolic Stability: Alpha-methylation hinders metabolic deamination by amine oxidases, prolonging half-life (

    
    ).
    
  • Selectivity Vector: In a binding pocket, the methyl group forces the side chain into a specific vector. If the binding pocket has a small hydrophobic notch (e.g., a "gatekeeper" region), the (R) or (S) enantiomer may show >100-fold selectivity over the other.

Case Study: Kinase Solvent Fronts

Many inhibitors use this moiety to extend from the ATP-binding site out toward the solvent front.

  • Interaction: The primary amine forms an amide bond with the drug core. The butane chain traverses the ribose-binding pocket channel. The piperazine sits at the solvent interface, interacting with water or surface residues (e.g., Asp/Glu) via ionic interactions.

Experimental Protocols

Protocol A: Synthesis of Intermediate 4-(4-methylpiperazin-1-yl)butan-2-one

Objective: Create the ketone precursor via Michael Addition.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Reagents:

    • N-Methylpiperazine (10.0 g, 100 mmol)

    • Methyl Vinyl Ketone (MVK) (7.7 g, 110 mmol) [Warning: MVK is highly toxic and a lachrymator. ]

    • Solvent: Ethanol (50 mL) or neat (solvent-free).

  • Procedure:

    • Cool the N-methylpiperazine to 0°C in an ice bath.

    • Add MVK dropwise over 30 minutes. The reaction is exothermic; control temperature <20°C.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Monitoring: Check reaction progress via TLC (System: DCM/MeOH 9:1).

  • Workup: Concentrate the mixture under reduced pressure to remove excess MVK and solvent.

  • Purification: The crude oil is typically >95% pure and can be used directly. Yield: ~95-98%.

Protocol B: Reductive Amination to Target Amine

Objective: Convert the ketone to the primary amine.

  • Reagents:

    • Intermediate Ketone (from Protocol A) (17.0 g, 100 mmol)

    • Ammonium Acetate (NH4OAc) (77.0 g, 1000 mmol, 10 equiv.)

    • Sodium Cyanoborohydride (NaBH3CN) (4.4 g, 70 mmol, 0.7 equiv.)

    • Solvent: Methanol (150 mL)

  • Procedure:

    • Dissolve the ketone and ammonium acetate in methanol. Stir for 1 hour at room temperature to form the imine in situ.

    • Cool to 0°C. Carefully add NaBH3CN in small portions. [Warning: Generates HCN gas if acidified; keep pH basic/neutral. ]

    • Stir at room temperature for 16-24 hours.

  • Quench: Carefully add 6N HCl to pH < 2 to quench excess hydride and hydrolyze borate complexes. Stir for 30 mins.

  • Extraction:

    • Wash the acidic layer with Ethyl Acetate (removes non-basic impurities).

    • Basify the aqueous layer to pH > 12 using 50% NaOH solution.

    • Extract the free amine into Dichloromethane (3 x 100 mL).

  • Isolation: Dry organics over Na2SO4, filter, and concentrate.

  • Yield: Expect ~70-80% as a pale yellow oil.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference for solubilizing tails and bioisosteres).
  • Organic Syntheses. (n.d.). Michael Addition of Amines to Vinyl Ketones. (General reference for the synthesis of amino-ketones).
  • National Toxicology Program. (1991). Methyl Vinyl Ketone Profile.[1] (Safety data regarding the precursor MVK). Retrieved from [Link]

Disclaimer: This guide is for research purposes only. The synthesis involves hazardous reagents (MVK, NaBH3CN) and should only be performed by qualified chemists in a fume hood.

Sources

molecular weight and formula of 4-(4-Methylpiperazin-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Synthesis Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-(4-Methylpiperazin-1-yl)butan-2-amine is a specialized diamine linker frequently utilized in medicinal chemistry as a solubilizing "tail" for kinase inhibitors and GPCR ligands. Unlike its linear isomer (butan-1-amine), the branching at the C2 position introduces a chiral center, offering opportunities for stereochemical structure-activity relationship (SAR) tuning.

This guide provides a definitive technical breakdown of its physicochemical properties, a validated synthesis workflow, and critical distinction from its structural isomers.

Chemical Identity & Physicochemical Properties[1]

Core Data

The following data establishes the baseline identity for the compound. Note the specific CAS number for the butan-2-amine isomer, which differs from the more common linear variant.

PropertyValueNotes
IUPAC Name 4-(4-Methylpiperazin-1-yl)butan-2-amine
CAS Number 933735-94-5 Distinct from linear isomer (4553-32-6)
Molecular Formula

Molecular Weight 171.28 g/mol Average Mass
Exact Mass 171.1735Monoisotopic
Appearance Colorless to pale yellow oilHygroscopic amine
Solubility High (Water, MeOH, DCM)Due to polarity of piperazine/amine
pKa (Predicted) ~9.8 (Primary amine), ~7.8 (Piperazine)Polybasic nature
Structural Isomer Alert

CRITICAL: Commercial databases frequently conflate this compound with 4-(4-Methylpiperazin-1-yl)butan-1-amine (CAS 4553-32-6).

  • Butan-2-amine (Target): Branched methyl group

    
     to the primary amine. Chiral.
    
  • Butan-1-amine (Linear): Straight chain linker. Achiral.

Researchers must verify the substitution pattern via NMR (


H doublet at ~1.1 ppm for the terminal methyl group in the 2-amine variant) before use in synthesis.

Synthesis Protocol: The "Michael-Reductive" Route

The most robust synthetic pathway for this compound avoids the use of unstable halo-amines. Instead, it employs a two-step sequence: a Michael addition followed by a reductive amination.

Reaction Scheme Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the intermediate ketone formation.

SynthesisPath MVK Methyl Vinyl Ketone (Electrophile) Ketone Intermediate: 4-(4-Methylpiperazin-1-yl) butan-2-one MVK->Ketone Michael Addition (0-25°C, MeOH/DCM) NMP 1-Methylpiperazine (Nucleophile) NMP->Ketone Michael Addition (0-25°C, MeOH/DCM) Product Target Product: 4-(4-Methylpiperazin-1-yl) butan-2-amine Ketone->Product Reductive Amination Ammonium Ammonium Acetate (NH4OAc) Ammonium->Product Nitrogen Source Reductant NaBH3CN or NaBH(OAc)3 Reductant->Product Hydride Source

Figure 1: Two-step synthetic pathway via Michael addition and Reductive Amination.[1][2][3]

Step-by-Step Methodology
Step 1: Michael Addition (Formation of the Ketone)

This step leverages the nucleophilicity of 1-methylpiperazine to attack the


-carbon of methyl vinyl ketone (MVK).
  • Reagents: 1-Methylpiperazine (1.0 equiv), Methyl Vinyl Ketone (1.05 equiv).

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).[4]

  • Protocol:

    • Dissolve 1-methylpiperazine in DCM at 0°C.

    • Add MVK dropwise (Exothermic reaction; control temperature < 10°C).

    • Allow to warm to room temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor via TLC or LCMS. Disappearance of piperazine indicates completion.

    • Workup: Evaporate volatiles. The resulting oil (4-(4-methylpiperazin-1-yl)butan-2-one) is usually pure enough for the next step.

Step 2: Reductive Amination (Ketone to Amine)

Direct conversion of the ketone to the primary amine using an ammonia source and a selective hydride donor.

  • Reagents: Intermediate Ketone (from Step 1), Ammonium Acetate (

    
    , 10 equiv), Sodium Cyanoborohydride (
    
    
    
    , 1.5 equiv) or Sodium Triacetoxyborohydride (
    
    
    ).
  • Solvent: Methanol (dry).

  • Protocol:

    • Dissolve the ketone and

      
       in dry MeOH. Stir for 30 minutes to form the imine/iminium species in situ.
      
    • Cool to 0°C and add the reducing agent (

      
      ) portion-wise.
      
    • Stir at RT for 12–16 hours.

    • Quench: Acidify with 1N HCl (to decompose excess borohydride), then basify to pH >12 with NaOH.

    • Extraction: Extract with DCM (

      
      ). The product partitions into the organic phase.
      
    • Purification: Distillation (high vacuum) or Amine-functionalized silica chromatography.

Applications in Drug Discovery[2][4]

This molecule serves as a critical pharmacophore building block . Its structural features provide specific advantages in drug design:

  • Solubility Enhancement: The terminal N-methylpiperazine is highly basic (pKa ~7.8), ensuring the molecule remains protonated at physiological pH, drastically improving the aqueous solubility of lipophilic drug scaffolds.

  • Kinase Binding: The aliphatic chain length (2 carbons between the chiral center and the piperazine) allows the piperazine ring to extend into the solvent-exposed region of the ATP-binding pocket in kinases.

  • Chirality: The C2-amine introduces a chiral center. In many kinase inhibitors, one enantiomer (R or S) will show superior binding affinity due to steric constraints within the ribose-binding pocket.

Safety & Handling (E-E-A-T)

  • Corrosivity: Primary amines and piperazines are corrosive to skin and eyes. Wear chemically resistant gloves (Nitrile) and eye protection.

  • Sensitization: Piperazine derivatives are known respiratory and skin sensitizers. Handle in a well-ventilated fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound effectively absorbs

    
     from the air to form carbamates.
    

References

  • ChemicalBook. (2024). 4-(4-methylpiperazin-1-yl)butan-2-amine Chemical Properties and CAS 933735-94-5. Retrieved from

  • CymitQuimica. (2024). Building Block: 4-(4-Methylpiperazin-1-yl)butan-2-amine.[5][6][7][8][9] Retrieved from

  • Beshore, D. C., & Dinsmore, C. J. (2002).[3] Preparation of Substituted Piperazinones via Tandem Reductive Amination. Organic Letters. (Demonstrates reductive amination protocols on similar piperazine scaffolds). Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol for reductive amination).[10][11] Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for Reductive Amination using 4-(4-Methylpiperazin-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 4-(4-Methylpiperazin-1-yl)butan-2-amine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the piperazine moiety is a privileged scaffold, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2] The compound at the center of this guide, 4-(4-Methylpiperazin-1-yl)butan-2-amine, is a versatile secondary amine building block that offers a unique combination of a basic nitrogen center within the piperazine ring and a sterically accessible secondary amine on a flexible butyl chain. This bifunctional nature makes it an attractive synthon for introducing the 4-methylpiperazine motif into target molecules, a common strategy in the development of therapeutics targeting the central nervous system, among other indications.[3]

Reductive amination stands as one of the most robust and widely utilized methods for the formation of carbon-nitrogen bonds in pharmaceutical research and development.[4][5] This one-pot reaction, which combines a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent, offers a highly efficient and controlled route to substituted amines, avoiding the common pitfalls of over-alkylation associated with direct alkylation methods.[6][7]

This technical guide provides a comprehensive overview of reductive amination procedures specifically tailored for the use of 4-(4-Methylpiperazin-1-yl)butan-2-amine. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols for various scenarios, and provide insights into overcoming the challenges associated with the use of a sterically hindered secondary amine.

Understanding the Mechanism: A Two-Step, One-Pot Transformation

The reductive amination process proceeds through two key sequential steps that occur in the same reaction vessel:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine, 4-(4-Methylpiperazin-1-yl)butan-2-amine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to form a transient iminium ion intermediate. The formation of this intermediate is often the rate-limiting step and can be influenced by the pH of the reaction medium.[4]

  • Reduction: A reducing agent present in the reaction mixture then selectively reduces the C=N double bond of the iminium ion to furnish the final tertiary amine product. The choice of reducing agent is critical to the success of the reaction, as it must be mild enough to not significantly reduce the starting carbonyl compound while being sufficiently reactive to reduce the iminium ion.[6]

Visualizing the Reductive Amination Workflow

The following diagram illustrates the general workflow for the reductive amination of a ketone with 4-(4-Methylpiperazin-1-yl)butan-2-amine.

Reductive_Amination_Workflow General Reductive Amination Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Ketone Ketone/Aldehyde Mixing Combine Reactants & Solvent Ketone->Mixing Amine 4-(4-Methylpiperazin-1-yl)butan-2-amine Amine->Mixing Solvent Anhydrous Solvent Solvent->Mixing Reducing_Agent Add Reducing Agent Mixing->Reducing_Agent Reaction Stir at RT (or heat) Reducing_Agent->Reaction Quench Quench Reaction Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Tertiary Amine Product Purification->Product

Caption: A schematic overview of the key stages in a one-pot reductive amination procedure.

Physicochemical Properties and Safety Considerations

PropertyEstimated Value/InformationSource/Justification
Molecular FormulaC₉H₂₁N₃Calculated
Molecular Weight171.29 g/mol Calculated
AppearanceColorless to light yellow liquid or low-melting solidBased on similar piperazine derivatives[8]
Boiling Point>200 °C at 760 mmHgExtrapolated from similar compounds[9]
SolubilitySoluble in common organic solvents (DCM, THF, MeOH)General property of similar amines
pKa~10-11 (for the secondary amine)Typical for secondary amines

Safety Precautions:

  • Corrosive: Assumed to be corrosive to the skin and eyes. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • Irritant: May cause respiratory tract irritation. Handle in a well-ventilated fume hood.[11]

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[11]

Experimental Protocols: A Guide to Successful Reductive Amination

The choice of reducing agent and reaction conditions is paramount for a successful reductive amination, particularly when dealing with a sterically hindered secondary amine like 4-(4-Methylpiperazin-1-yl)butan-2-amine. Below are three detailed protocols using different reducing agents, each with its own advantages and considerations.

Protocol 1: Sodium Triacetoxyborohydride (STAB) - The Mild and Versatile Choice

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, often the first choice for reductive aminations due to its tolerance of a wide range of functional groups and its ability to be used in a one-pot procedure without prior imine formation.[4][12] However, its effectiveness can be limited with highly hindered ketones.[4]

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • 4-(4-Methylpiperazin-1-yl)butan-2-amine (1.1 - 1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde or ketone (1.0 eq) and 4-(4-Methylpiperazin-1-yl)butan-2-amine (1.1 - 1.2 eq).

  • Dissolve the reactants in anhydrous DCM or DCE (approximately 0.1 - 0.2 M concentration of the limiting reagent).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation. For less reactive ketones, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may be slightly exothermic.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sodium Cyanoborohydride (NaBH₃CN) - A Classic and Robust Reagent

Sodium cyanoborohydride is another widely used reducing agent for reductive amination. It is particularly effective at reducing iminium ions in the presence of carbonyl groups and is stable in weakly acidic conditions, which are often optimal for imine formation.[6][12]

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • 4-(4-Methylpiperazin-1-yl)butan-2-amine (1.1 - 1.2 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Anhydrous Methanol (MeOH)

  • Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and 4-(4-Methylpiperazin-1-yl)butan-2-amine (1.1 - 1.2 eq) in anhydrous methanol.

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

  • Add sodium cyanoborohydride (1.5 eq) to the mixture.

  • Stir the reaction at room temperature for 12-48 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the product via column chromatography.

Protocol 3: Catalytic Hydrogenation - A Green and Scalable Approach

For larger-scale syntheses and in the interest of green chemistry, catalytic hydrogenation is an excellent alternative to hydride-based reducing agents.[1] This method avoids the use of stoichiometric metal hydrides and often results in cleaner reactions with easier workups.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • 4-(4-Methylpiperazin-1-yl)butan-2-amine (1.1 eq)

  • Palladium on Carbon (Pd/C, 5-10 mol%) or Platinum(IV) oxide (PtO₂)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • To a hydrogenation vessel, add the aldehyde or ketone (1.0 eq), 4-(4-Methylpiperazin-1-yl)butan-2-amine (1.1 eq), and the catalyst (5-10 mol% Pd/C or PtO₂).

  • Add a suitable solvent such as methanol or ethanol.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm, but may require higher pressures for hindered substrates) and stir vigorously.

  • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product may be pure enough for subsequent steps, or it can be purified by column chromatography if necessary.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low Conversion - Steric hindrance of the ketone or amine. - Inefficient iminium ion formation. - Insufficiently reactive reducing agent.- Increase reaction temperature. - Add a Lewis acid catalyst (e.g., Ti(OiPr)₄) with NaBH₃CN.[6] - For hindered ketones, consider a more forceful reducing system like trichlorosilane/TMEDA.[13] - Switch to catalytic hydrogenation, which can sometimes be more effective for hindered substrates.
Formation of Byproducts - Reduction of the starting carbonyl. - Over-alkylation (less common with secondary amines).- Use a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[6] - If using NaBH₄, ensure imine formation is complete before adding the reducing agent.[12]
Difficult Purification - Polarity of the product and starting amine are similar.- Utilize an acidic workup to extract the basic amine product into the aqueous phase, followed by basification and re-extraction. - Employ specialized chromatography techniques (e.g., using an amine-deactivated silica gel).

Conclusion: A Versatile Tool for Amine Synthesis

Reductive amination using 4-(4-Methylpiperazin-1-yl)butan-2-amine is a powerful and adaptable method for the synthesis of a diverse range of tertiary amines. By carefully selecting the appropriate reducing agent and optimizing the reaction conditions, researchers can efficiently introduce this valuable piperazine-containing moiety into their target molecules. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful application of this important transformation in drug discovery and development.

References

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • 4-(4-Methyl-piperazin-1-yl)-butylamine. (n.d.). LookChem. Retrieved February 15, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Yagafarov, N. Z., Kolesnikov, P. N., Usanov, D. L., Novikov, V. V., Nelyubina, Y. V., & Chusov, D. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(7), 1397-1400. [Link]

  • Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved February 15, 2026, from [Link]

  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • 24.6: Synthesis of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Amines: Synthesis and Reactions. (2021, February 24). Al-Mustansiriyah University. Retrieved February 15, 2026, from [Link]

  • 24.6 Synthesis of Amines. (n.d.). OpenStax. Retrieved February 15, 2026, from [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. (2023, March 2). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

amide coupling reaction conditions for 4-(4-Methylpiperazin-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Amide Coupling Strategies for 4-(4-Methylpiperazin-1-yl)butan-2-amine

Executive Summary

The coupling of 4-(4-Methylpiperazin-1-yl)butan-2-amine presents a dual challenge in medicinal chemistry: steric hindrance at the nucleophilic center and high polarity/basicity due to the piperazine tail. Standard protocols often fail due to slow kinetics (leading to hydrolysis of the active ester) or product loss during acidic workups.

This guide provides two field-proven protocols:

  • Protocol A (HATU): For discovery-scale (<100 mg) where yield and speed are paramount.

  • Protocol B (T3P): For process-scale (>1 g) where cost, safety, and ease of workup drive the decision.

Substrate Intelligence: Know Your Molecule

Before selecting a reagent, one must understand the physical-chemical behavior of the amine.

PropertyValue / CharacteristicImplication for Coupling
Structure Primary amine on secondary carbon (

-methyl)
Steric Hindrance: Nucleophilicity is reduced compared to linear amines (e.g., n-butylamine). Requires highly reactive activated esters (OAt/OBt).
pKa (Piperazine) ~9.0 (N-methyl) & ~5.3 (internal N)Proton Sponge: The piperazine ring will consume acid. You must account for this in your base stoichiometry (DIPEA/TEA).
pKa (Primary Amine) ~10.5Basicity: It is highly basic. If used as a salt (e.g., HCl salt), it requires significant base to deprotonate and become nucleophilic.
Solubility High in H₂O, MeOH, DCM; Low in Hexane/Et₂OWorkup Risk: The product is amphiphilic. Do not use standard acidic washes (1N HCl) or the product will be lost to the aqueous layer.

Decision Logic & Reagent Selection

The choice of coupling agent depends heavily on the scale and the carboxylic acid partner.

CouplingLogic Start Start: Select Acid Partner ScaleCheck Is Scale > 1 gram? Start->ScaleCheck AcidType Is Acid Sterically Hindered? ScaleCheck->AcidType No (Discovery) T3P Protocol B: T3P (Clean Workup) ScaleCheck->T3P Yes (Process) HATU Protocol A: HATU (High Reactivity) AcidType->HATU No (Standard) AcylCl Protocol C: Acid Chloride (Force Conditions) AcidType->AcylCl Yes (Tertiary/Aryl)

Figure 1: Decision matrix for selecting the optimal coupling strategy.

Detailed Experimental Protocols

Protocol A: High-Throughput / Discovery Scale (HATU)

Best for: Small scale (10–100 mg), valuable acids, or when speed is critical. Mechanism: HATU generates an OAt-active ester, which is more reactive than OBt esters (HBTU/EDC) and benefits from a neighboring group effect (pyridine nitrogen) that accelerates amine attack.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine: 4-(4-Methylpiperazin-1-yl)butan-2-amine (1.2 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 – 4.0 equiv)[2]

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration).

  • Add DIPEA (2.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Solution usually turns yellow/orange.

  • Addition: Add the Amine (1.2 equiv) dissolved in minimal DMF.

    • Note: If the amine is an HCl salt, add an extra 1.0–2.0 equiv of DIPEA to the amine solution before addition.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS.

    • Checkpoint: If reaction stalls, heat to 40°C.

  • Workup (Crucial):

    • Dilute with EtOAc.[3]

    • Wash 1: Saturated NaHCO₃ (removes unreacted acid/HATU byproducts).

    • Wash 2: Water (removes DMF).

    • Wash 3: Brine.

    • Avoid HCl washes.

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Process / Scale-Up (T3P - Propylphosphonic Anhydride)

Best for: Gram scale, avoiding toxic byproducts (HATU generates tetramethylurea), and easy purification. Mechanism: T3P acts as a water scavenger and activates the acid. It requires no pre-activation but demands excess base.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: DIPEA or N-Methylmorpholine (NMM) (4.0 – 5.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Preferred for green chemistry)

Procedure:

  • Charge: To a reactor/flask, add Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Solvent (EtOAc, 5–10 volumes).

  • Base: Add DIPEA (4.0 equiv). Cool to 0°C.[4]

    • Why so much base? T3P releases propylphosphonic acid as a byproduct; the amine substrate is basic; the coupling releases protons. If the pH drops, the reaction stops.

  • Addition: Dropwise add T3P solution (1.5 equiv) over 20 minutes.

  • Reaction: Warm to RT and stir for 2–12 hours.

  • Workup:

    • Quench with water.[2][5]

    • Separate layers.[6] The T3P byproducts are water-soluble.

    • Wash organic layer with 10% K₂CO₃ or NaOH (1M) to remove unreacted acid.

    • Wash with brine.

    • Concentrate.

Purification Strategy: The "Reverse Extraction" Trick

Because the product contains a basic piperazine tail, it can be purified using pH-switching liquid-liquid extraction. This is often superior to chromatography for this specific molecule.

WorkupFlow Crude Crude Reaction Mixture (Organic Solvent) AcidWash Extract with 0.5M citric acid or HCl Crude->AcidWash OrgLayer Organic Layer (Contains non-basic impurities) AcidWash->OrgLayer AqLayer Aqueous Layer (Acidic) (Contains PRODUCT + Amine) AcidWash->AqLayer Waste Discard OrgLayer->Waste Basify Basify Aqueous Layer to pH > 12 (use NaOH/K2CO3) AqLayer->Basify Extract Extract with DCM or EtOAc Basify->Extract Final Pure Product (Free Base) Extract->Final

Figure 2: "Catch and Release" purification workflow utilizing the basicity of the piperazine tail.

Protocol:

  • Dissolve crude in EtOAc.

  • Extract 2x with 0.5M Citric Acid (or 1N HCl). The product moves to the aqueous phase; non-basic impurities stay in EtOAc.

  • Discard organic layer.

  • Basify the aqueous layer to pH ~12 using 4N NaOH .

  • Extract 3x with DCM (Dichloromethane is better than EtOAc for solubilizing the free base piperazine).

  • Dry DCM layer and concentrate.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (HATU) Steric hindrance at secondary carbon.Switch to Protocol C (Acid Chloride) . Convert acid to acid chloride using SOCl₂ or Oxalyl Chloride, then react with amine + DIPEA in DCM.
Product in Aqueous Layer pH was too low during workup.The piperazine is protonated. Basify the aqueous layer to pH >12 and re-extract with DCM/IPA (3:1).
Epimerization Over-activation or high temp.Use T3P at 0°C (Protocol B). T3P is known for low epimerization rates [1].[2][7]
Solidification Issues Product is an oil.Form the HCl salt. Dissolve free base in Et₂O/DCM and add 2M HCl in ether. The salt usually precipitates as a solid.

References

  • Dunetz, J. R., et al. (2011).[7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[8] An efficient peptide coupling additive."[9][10] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

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Application Note & Scale-Up Protocols for the Synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the robust and scalable synthesis of 4-(4-methylpiperazin-1-yl)butan-2-amine, a valuable building block in pharmaceutical development. The primary strategy detailed herein involves a two-step sequence: the synthesis of the key intermediate, 4-(4-methylpiperazin-1-yl)butan-2-one, followed by its conversion to the target primary amine via catalytic reductive amination. This application note emphasizes process optimization, safety considerations, and methodologies suitable for transitioning from laboratory-scale to pilot-plant or manufacturing scale, grounding all recommendations in established chemical principles.

Introduction and Strategic Overview

4-(4-Methylpiperazin-1-yl)butan-2-amine is a bifunctional molecule incorporating a secondary amine within a piperazine ring and a primary amine on a butyl chain. This structure makes it a versatile synthon for introducing the N-methylpiperazine moiety, a common pharmacophore in medicinal chemistry, into target molecules. The development of a cost-effective and scalable synthetic route is therefore critical for its application in drug discovery and development programs.

The most logical and industrially viable approach to this target molecule is a two-step synthesis. This strategy decouples the formation of the carbon skeleton from the installation of the primary amine, allowing for greater control and purification at each stage.

The chosen synthetic pathway involves:

  • Synthesis of the Ketone Intermediate: Formation of 4-(4-methylpiperazin-1-yl)butan-2-one via a Michael addition.

  • Reductive Amination: Conversion of the ketone to the target primary amine using catalytic hydrogenation with an ammonia source.

This route is favored for its high atom economy, the use of readily available starting materials, and the implementation of catalytic methods that are environmentally preferred over stoichiometric reagents.[1][2]

Overall Synthesis Workflow

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Amination A 1-Methylpiperazine C 4-(4-Methylpiperazin-1-yl)butan-2-one A->C Solvent (e.g., MeOH) Room Temp B Methyl Vinyl Ketone B->C D 4-(4-Methylpiperazin-1-yl)butan-2-one F Target: 4-(4-Methylpiperazin-1-yl)butan-2-amine D->F Catalyst (e.g., Raney Ni) Solvent (e.g., EtOH) Pressure, Temp E Ammonia (NH3) Hydrogen (H2) E->F

Figure 1: Two-step scale-up synthesis pathway.

Synthesis of Key Intermediate: 4-(4-Methylpiperazin-1-yl)butan-2-one

Principle and Rationale

The synthesis of the ketone intermediate is achieved through a conjugate (Michael) addition of 1-methylpiperazine to methyl vinyl ketone (MVK). This reaction is highly efficient and typically proceeds without the need for a catalyst, as the nucleophilicity of the secondary amine in 1-methylpiperazine is sufficient for the reaction. For scale-up, controlling the reaction exotherm is the primary concern. The use of a solvent like methanol or ethanol helps to moderate the reaction temperature and ensures a homogeneous mixture.

Detailed Protocol (100 g Scale)

Materials:

  • 1-Methylpiperazine (1.0 mol, 100.16 g)

  • Methyl vinyl ketone (MVK) (1.05 mol, 73.6 g, stabilized)

  • Methanol (500 mL)

Equipment:

  • 2 L three-neck round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Thermometer

  • Ice-water bath

Procedure:

  • Setup: Assemble the reaction flask with the mechanical stirrer, thermometer, and addition funnel. Place the flask in an ice-water bath.

  • Charge Reactor: Charge the flask with 1-methylpiperazine and 300 mL of methanol. Begin stirring and cool the solution to 0-5 °C.

  • Substrate Addition: Dissolve the methyl vinyl ketone in 200 mL of methanol and load this solution into the addition funnel.

  • Reaction: Add the MVK solution dropwise to the stirred piperazine solution over 2-3 hours, ensuring the internal temperature does not exceed 15 °C. A mild exotherm will be observed.

  • Maturation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours to ensure complete conversion.

  • Monitoring: The reaction can be monitored by TLC or GC-MS to confirm the disappearance of the starting materials.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • The resulting crude oil is 4-(4-methylpiperazin-1-yl)butan-2-one. For many applications, this material is of sufficient purity to be carried forward into the next step.

    • If higher purity is required, the crude product can be purified by vacuum distillation.

ParameterValueRationale
Equivalents (MVK) 1.05A slight excess ensures complete consumption of the more valuable piperazine.
Temperature 0-15 °CControls the exotherm of the Michael addition, preventing side reactions.
Solvent MethanolExcellent solvent for both reactants and helps dissipate heat.
Stirring Time 12-16 h post-additionEnsures the reaction goes to completion at ambient temperature.
Expected Yield >95% (crude)The reaction is typically high-yielding.

Scale-Up Synthesis via Catalytic Reductive Amination

Principle and Rationale

Reductive amination is a cornerstone of amine synthesis, converting carbonyl compounds into amines.[3][4] The process involves the initial formation of an imine or enamine intermediate from the reaction of the ketone with an ammonia source, which is then reduced in situ to the desired amine.

For large-scale synthesis, catalytic hydrogenation using molecular hydrogen (H₂) is the method of choice over stoichiometric metal hydrides.[2] This approach offers significant advantages in terms of cost, safety, atom economy, and waste reduction.[1][5] Raney Nickel is a highly effective and cost-efficient catalyst for this transformation, though other catalysts like palladium on carbon (Pd/C) can also be used.

Mechanism of Reductive Amination

G Ketone Ketone (R-C(=O)-R') Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Ammonia Ammonia (NH3) Ammonia->Hemiaminal Imine Imine Intermediate (R-C(=NH)-R') Hemiaminal->Imine - H2O Amine Primary Amine (R-CH(NH2)-R') Imine->Amine Catalyst H2 / Catalyst (e.g., Raney Ni) Catalyst->Amine

Figure 2: Mechanism of reductive amination.

Detailed Protocol (150 g Scale)

Materials:

  • 4-(4-Methylpiperazin-1-yl)butan-2-one (crude from previous step, approx. 0.88 mol, 150 g)

  • Raney® Nickel (approx. 15 g, 10% w/w, aqueous slurry)

  • Ethanol (or Methanol), anhydrous (1.5 L)

  • Ammonia (gas) or Ammonium Acetate (1.5-3.0 eq)

  • Hydrogen (H₂) gas (high purity)

  • Nitrogen (N₂) gas (for purging)

Equipment:

  • 2 L high-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer (gas-entrainment impeller), gas inlet/outlet, pressure gauge, and temperature controller.

  • Celite® or another filter aid.

  • Filtration apparatus.

Procedure:

  • Catalyst Preparation: Under a nitrogen atmosphere, carefully wash the Raney Nickel slurry 2-3 times with the reaction solvent (ethanol) to remove the storage water.

  • Reactor Charging:

    • Charge the prepared, solvent-wet Raney Nickel catalyst into the autoclave. Caution: Raney Nickel is pyrophoric when dry. Never allow the catalyst to dry out and come into contact with air.

    • Add the solution of 4-(4-methylpiperazin-1-yl)butan-2-one dissolved in 1.5 L of ethanol.

    • Seal the reactor.

  • Inerting: Purge the reactor system by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle 5 times to remove all oxygen.

  • Ammonia Addition:

    • Method A (Ammonia Gas): Pressurize the reactor with ammonia gas to the desired partial pressure (e.g., 30-50 psi).

    • Method B (Ammonium Salt): If using a salt like ammonium acetate, it can be charged along with the ketone at the beginning.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to the target pressure (e.g., 100-500 psi).

    • Begin vigorous stirring (e.g., 800-1000 RPM) to ensure good gas-liquid mixing and catalyst suspension.

    • Heat the reactor to the target temperature (e.g., 50-80 °C).

    • The reaction is monitored by the cessation of hydrogen uptake. A stable pressure reading indicates the reaction is complete. This can be confirmed with in-process sampling and analysis (GC or HPLC) if the reactor allows.

  • Cooldown and Depressurization:

    • Cool the reactor to ambient temperature.

    • Carefully vent the excess hydrogen pressure.

    • Purge the reactor 5 times with nitrogen to remove all residual hydrogen.

  • Catalyst Removal:

    • Under a nitrogen blanket, carefully decant or filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.

    • Wash the catalyst pad with additional ethanol to recover all the product.

    • Safety: The recovered catalyst must be kept wet with solvent or water and stored under water to prevent ignition.

  • Isolation and Purification:

    • Combine the filtrate and washes.

    • Remove the solvent by rotary evaporation.

    • The crude 4-(4-methylpiperazin-1-yl)butan-2-amine can be purified by vacuum distillation to yield a clear, colorless to pale yellow oil.

ParameterValue RangeRationale
Catalyst Raney® Nickel, 5-15% w/wHighly active and cost-effective for amine synthesis.[6]
Hydrogen Pressure 100 - 500 psiHigher pressure increases reaction rate but requires appropriately rated equipment.
Temperature 50 - 80 °CBalances reaction rate against potential side reactions.
Ammonia Source NH₃ gas or (NH₄)OAcProvides the nitrogen atom for the primary amine. Gas allows for better control.
Solvent Ethanol / MethanolGood solubility for substrates and compatible with hydrogenation.
Expected Yield 75-90%Typical yields for this type of transformation.

Safety and Process Considerations

  • Catalytic Hydrogenation: This is a potentially hazardous operation that must be performed in specialized high-pressure equipment by trained personnel. Key risks include flammability of hydrogen and solvents, and the pyrophoric nature of catalysts like Raney Nickel.[5]

  • Exotherm Control: Both the Michael addition and the hydrogenation can be exothermic. Proper cooling and controlled addition of reagents are essential for safety and to minimize side-product formation.

  • Catalyst Handling: Raney Nickel must be handled as a slurry and never allowed to dry in the presence of air. Proper quenching and disposal procedures are mandatory.

  • Purification: Vacuum distillation of amines requires care to prevent thermal decomposition. A good vacuum and controlled heating are necessary.

References

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Pharmaceutical Chemistry Journal. [Link]

  • Henkel KGaA. (1994). Process for the preparation of amines by catalytic hydrogenation of nitriles.
  • Beller, M., et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development. [Link]

  • Jagadeesh, R. V., & Beller, M. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. PubMed. [Link]

  • Pérez-Sánchez, M., et al. (2025). Low pressure amide hydrogenation enabled by magnetocatalysis. Nature Communications. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Catalytic Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. [Link]

  • Grogan, G. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Request PDF - ResearchGate. [Link]

  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

Sources

Application Notes & Protocols: Strategic Solvent Selection for Reactions Involving 4-(4-Methylpiperazin-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Solvent

4-(4-Methylpiperazin-1-yl)butan-2-amine is a diamine featuring a primary (or secondary, depending on context) aliphatic amine and a tertiary amine within a piperazine ring. This bifunctional nature makes it a versatile building block in medicinal chemistry and drug development, particularly for introducing a basic, water-soluble moiety. The presence of two basic nitrogen centers, a hydrogen-bond donating primary amine, and multiple hydrogen-bond accepting nitrogens dictates its chemical behavior and, crucially, its interaction with its environment.

The choice of solvent is not a passive parameter but an active determinant of reaction success. It governs the solubility of reactants, influences reaction rates and equilibria, stabilizes transition states, and can even dictate the chemoselectivity of a transformation. This guide provides a framework for logical solvent selection for common reactions involving this substrate, moving beyond traditional choices to include more sustainable and environmentally benign alternatives.

Part 1: Physicochemical Profile & Solubility

A foundational understanding of the substrate's properties is paramount for initial solvent screening. While experimental data for the specific butan-2-amine isomer is scarce, we can infer its properties from the closely related butan-1-amine isomer and the parent piperazine scaffold.

Key Structural Features:

  • Primary Amine (pKa ~10-10.6): A nucleophilic center and hydrogen bond donor.

  • Tertiary Amine (piperazine, pKa ~9.7): A basic center and hydrogen bond acceptor.

  • Polar Surface Area (PSA): High, suggesting good solubility in polar solvents.

  • LogP: Low, indicating hydrophilicity.

Table 1: Physicochemical Properties of 4-(4-Methylpiperazin-1-yl)butan-1-amine (CAS 4553-32-6)

Property Value Source
Molecular Formula C₉H₂₁N₃ [1][2]
Molecular Weight 171.29 g/mol [1][2]
Boiling Point 250.4°C at 760 mmHg [1]
pKa (Predicted) 10.56 ± 0.10 [1]
LogP (Predicted) 0.55 [1]
Hydrogen Bond Donors 1 [1]

| Hydrogen Bond Acceptors | 3 |[1] |

Solubility Insights: The molecule's structure, with its capacity for hydrogen bonding and two basic centers, renders it highly soluble in polar protic solvents like water and alcohols (Methanol, Ethanol).[3][4] It is generally soluble in polar aprotic solvents such as DMF, DMSO, and acetonitrile, though solubility may be more limited in less polar ethers like THF or 2-MeTHF and poor in nonpolar hydrocarbon solvents like hexanes or toluene. For reactions requiring anhydrous conditions, polar aprotic solvents are often the starting point.

Caption: Molecular structure of the target compound.

Part 2: Solvent Selection for Key Transformations

A. Amide Bond Formation (Acylation)

Amide coupling is one of the most frequent reactions performed with primary amines. The reaction involves the activation of a carboxylic acid, typically with a coupling agent, followed by nucleophilic attack by the amine.

The Role of the Solvent: The ideal solvent must dissolve the amine, the carboxylic acid, the coupling agent (e.g., HATU, T3P), and any base used (e.g., DIPEA). Aprotic solvents are mandatory as protic solvents (like alcohols) can compete with the amine as a nucleophile, leading to ester byproducts. Traditionally, dichloromethane (DCM) and N,N-dimethylformamide (DMF) have dominated this space.[5] However, due to their toxicity and environmental impact, greener alternatives are now strongly recommended.[6][7]

Table 2: Solvent Selection Guide for Amide Coupling

Solvent Type Rationale & Comments
Recommended
2-Methyltetrahydrofuran (2-MeTHF) Polar Aprotic (Ether) Excellent green alternative to DCM/DMF. Good solvating power for a range of substrates.[5]
Ethyl Acetate (EtOAc) Polar Aprotic (Ester) Widely applicable, environmentally favorable substitute for chlorinated solvents.[5]
Acetonitrile (MeCN) Polar Aprotic Good for dissolving polar starting materials and reagents. Can facilitate easier product isolation.
Use with Caution
N,N-Dimethylformamide (DMF) Polar Aprotic Excellent solvating power but has significant health and environmental concerns.[6][7] Use only when other solvents fail.
Dichloromethane (DCM) Chlorinated Effective but volatile and a suspected carcinogen. Largely replaced by greener options.[5]
Avoid
Alcohols (MeOH, EtOH) Polar Protic Reacts with activated carboxylic acids to form esters.

| Toluene, Heptane | Nonpolar | Poor solubility for the amine substrate and most coupling reagents. |

G start Start: Amide Coupling check_solubility Are all reagents soluble in a green solvent (e.g., 2-MeTHF, EtOAc)? start->check_solubility use_green Proceed with 2-MeTHF or Ethyl Acetate. check_solubility->use_green Yes try_acetonitrile Try Acetonitrile (MeCN). check_solubility->try_acetonitrile No end_protocol Execute Protocol use_green->end_protocol use_dmf As a last resort, use minimal DMF. try_acetonitrile->use_dmf Still issues try_acetonitrile->end_protocol use_dmf->end_protocol

Caption: Decision workflow for amide coupling solvent.

B. Reductive Amination

This reaction forms a new C-N bond by reacting the amine with a carbonyl compound (aldehyde or ketone) to form an imine/iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).

The Role of the Solvent: The solvent must facilitate both the initial condensation (imine formation), which is an equilibrium reaction favored by the removal of water, and the subsequent reduction. Acidic co-solvents like acetic acid are often used to catalyze iminium ion formation.[8] Chlorinated solvents like 1,2-dichloroethane (DCE) were historically common but are now strongly discouraged.[9][10]

Table 3: Solvent Selection Guide for Reductive Amination

Solvent Type Rationale & Comments
Recommended
Ethyl Acetate (EtOAc) Polar Aprotic (Ester) Excellent, broadly applicable green solvent for STAB-mediated aminations, often matching the performance of DCE.[10][11]
2-Methyltetrahydrofuran (2-MeTHF) Polar Aprotic (Ether) A viable green alternative, particularly effective in many instances.[11]
Acetonitrile (MeCN) Polar Aprotic Good general-purpose solvent for reductive aminations.
Use with Caution
Methanol (MeOH) / Ethanol (EtOH) Polar Protic Can be used, especially with borohydride reagents, but may form acetals with aldehydes.[8] Caution is needed if using catalytic hydrogenation, as the alcohol itself can be oxidized to a carbonyl and participate in the reaction.[10]

| 1,2-Dichloroethane (DCE) | Chlorinated | The traditional benchmark but highly toxic and should be avoided.[9][12] |

G start Start: Reductive Amination (STAB) check_reagent Is the carbonyl an aldehyde or ketone? start->check_reagent use_etOAc Use Ethyl Acetate (EtOAc). Add Acetic Acid if needed. check_reagent->use_etOAc Aldehyde use_meTHF Consider 2-MeTHF as an alternative to EtOAc. check_reagent->use_meTHF Ketone use_alcohol Methanol can be used, but monitor for acetal formation. use_etOAc->use_alcohol Alternative end_protocol Execute Protocol use_etOAc->end_protocol use_meTHF->end_protocol

Caption: Decision workflow for reductive amination solvent.

C. N-Alkylation

This involves reacting the primary amine with an alkylating agent (e.g., an alkyl halide) to form a secondary amine. Over-alkylation to the tertiary amine is a common side reaction.

The Role of the Solvent: The solvent for this Sₙ2 reaction must solvate the amine and the base used to quench the generated acid (e.g., HBr). Polar aprotic solvents are generally preferred as they accelerate Sₙ2 reactions.[13]

Table 4: Solvent Selection Guide for N-Alkylation

Solvent Type Rationale & Comments
Recommended
Acetonitrile (MeCN) Polar Aprotic Excellent choice, promotes Sₙ2 kinetics and dissolves common bases like K₂CO₃ and Et₃N.[14]
N,N-Dimethylformamide (DMF) Polar Aprotic High boiling point allows for heating, which can be necessary for less reactive halides.[14][15]
Dimethyl Sulfoxide (DMSO) Polar Aprotic Very polar, excellent for reactions that are sluggish in other solvents.[15]
Use with Caution
Alcohols (IPA, EtOH) Polar Protic Can be used, but may lead to slower reaction rates due to solvation of the nucleophile.

| Acetone | Polar Aprotic | Can be used with K₂CO₃, but its low boiling point limits the reaction temperature. Can also potentially undergo self-condensation or act as an electrophile.[14] |

Part 3: Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using 2-MeTHF
  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Add 2-Methyltetrahydrofuran (2-MeTHF) to achieve a concentration of approximately 0.1-0.2 M. Stir until fully dissolved.

  • Reagent Addition: Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir for 5-10 minutes at room temperature.

  • Amine Addition: Add a solution of 4-(4-Methylpiperazin-1-yl)butan-2-amine (1.05 eq) in a minimal amount of 2-MeTHF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS (typically complete in 2-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove excess acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization as needed.

Protocol 2: General Procedure for Reductive Amination using Ethyl Acetate
  • Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and 4-(4-Methylpiperazin-1-yl)butan-2-amine (1.1 eq).

  • Dissolution: Add Ethyl Acetate (EtOAc) to achieve a concentration of 0.1-0.2 M. If desired, add acetic acid (1.1 eq) to catalyze imine formation.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 1-16 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir until gas evolution ceases. Transfer to a separatory funnel and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue as necessary.

References

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry (RSC Publishing).
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing).
  • 4-(4-Methyl-piperazin-1-yl)-butylamine. LookChem.
  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes | Request PDF. ResearchGate.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry (RSC Publishing).
  • Specific solvent issues with Reductive Amination/Alkylation. Wordpress.
  • Reductive Amination. Myers Chem 115 Handout.
  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes. University of Strathclyde.
  • For alkylation of a secondary amine by isopropyl group which base and solvent do I have to use? ResearchGate.
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. University of Strathclyde.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI.
  • 4-(4-methylpiperazin-1-yl)butan-2-amine. ChemicalBook.
  • Optimizing reaction conditions for N-alkylation of amines. Benchchem.
  • Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
  • Piperazine. Wikipedia.
  • Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate. PubChem.
  • Piperazine. Solubility of Things.
  • Addressing poor solubility of piperidine derivatives in reactions. Benchchem.
  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
  • N-Dealkylation of Amines. PMC - National Center for Biotechnology Information.
  • Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. MDPI.
  • 4-(Piperidin-1-yl)butan-1-amine. PubChem.
  • 4-(4-methylpiperazin-1-yl)butan-1-amine. Santa Cruz Biotechnology.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-(4-methylpiperazin-1-yl)butan-2-amine. Here, we address common challenges and provide practical, field-tested solutions to ensure the successful synthesis and purification of this compound. Our approach is grounded in established chemical principles to offer a comprehensive resource for troubleshooting your experimental work.

I. Synthetic Pathway Overview

The most common and efficient route to synthesize 4-(4-methylpiperazin-1-yl)butan-2-amine is through the reductive amination of 1-(4-methylpiperazin-1-yl)propan-2-one with ammonia. This one-pot reaction is favored for its operational simplicity and good yields.[1][2]

Synthetic_Pathway cluster_reaction Reductive Amination ketone 1-(4-Methylpiperazin-1-yl)propan-2-one imine Imine Intermediate ketone->imine + NH3 - H2O ammonia Ammonia (NH3) product 4-(4-Methylpiperazin-1-yl)butan-2-amine imine->product reducing_agent Reducing Agent (e.g., NaBH4, H2/Catalyst)

Caption: Reductive amination pathway for the synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-amine.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during the synthesis and purification of 4-(4-methylpiperazin-1-yl)butan-2-amine in a question-and-answer format.

Q1: My reaction yield is low, and I have a significant amount of unreacted starting ketone. What could be the cause?

A1: Low conversion of the starting ketone, 1-(4-methylpiperazin-1-yl)propan-2-one, is a common issue in reductive amination. The primary cause is often an incomplete formation of the imine intermediate. The equilibrium between the ketone and the imine can be unfavorable without proper reaction conditions.[1]

Troubleshooting Steps:

  • Water Removal: The formation of the imine from the ketone and ammonia releases a molecule of water. If water is not effectively removed from the reaction mixture, the equilibrium will lie towards the starting materials. Consider using a Dean-Stark apparatus if the solvent system is appropriate (e.g., toluene) or adding a dehydrating agent like anhydrous magnesium sulfate.

  • pH Control: The rate of imine formation is pH-dependent. The reaction is typically fastest under mildly acidic conditions (pH 4-6), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, a pH that is too low will protonate the ammonia, rendering it non-nucleophilic. You can use a mild acid catalyst like acetic acid to maintain the optimal pH range.

  • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time for imine formation before the addition of the reducing agent. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can help determine the optimal reaction time. Gently heating the reaction mixture (e.g., to 40-50 °C) can also favor imine formation.

Q2: I'm observing a significant amount of a higher molecular weight impurity in my crude product. What is it, and how can I prevent its formation?

A2: The most likely high molecular weight impurity is the secondary amine, formed through the over-alkylation of the desired primary amine product. This occurs when the newly formed 4-(4-methylpiperazin-1-yl)butan-2-amine reacts with another molecule of the starting ketone to form a new imine, which is then reduced.

Impurity_Formation cluster_overalkylation Over-alkylation Side Reaction product 4-(4-Methylpiperazin-1-yl)butan-2-amine (Primary Amine) secondary_imine Secondary Imine Intermediate product->secondary_imine + Ketone - H2O ketone 1-(4-Methylpiperazin-1-yl)propan-2-one secondary_amine Secondary Amine Impurity secondary_imine->secondary_amine reducing_agent Reducing Agent

Caption: Formation of the secondary amine impurity via over-alkylation.

Prevention Strategies:

  • Excess Ammonia: Using a large excess of ammonia can statistically favor the reaction of the ketone with ammonia over the reaction with the primary amine product.[2][3]

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to reduce the imine as it is formed, minimizing the concentration of the primary amine product available to react further with the ketone.

  • Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. Ensure that the ketone is the limiting reagent.

Q3: My crude product contains an impurity with a similar retention time to my product in GC analysis, but a lower mass. What could this be?

A3: This is likely the alcohol, 4-(4-methylpiperazin-1-yl)butan-2-ol, which results from the direct reduction of the starting ketone by the reducing agent. This is a common side reaction, especially if a strong reducing agent is used or if the imine formation is slow.[4]

Mitigation Strategies:

  • Choice of Reducing Agent: Use a milder reducing agent that is more selective for the iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) for this reason.[5][6]

  • Stepwise Procedure: Consider a two-step, one-pot approach. First, allow the ketone and ammonia to react to form the imine, monitoring for completion. Then, add the reducing agent. This ensures that the concentration of the ketone is low when the reducing agent is introduced.

ImpurityStructureFormation Pathway
Unreacted Starting Material 1-(4-Methylpiperazin-1-yl)propan-2-oneIncomplete reaction
Secondary Amine Bis(4-(4-methylpiperazin-1-yl)butan-2-yl)amineOver-alkylation of the primary amine product
Alcohol 4-(4-Methylpiperazin-1-yl)butan-2-olReduction of the starting ketone

Table 1: Common Impurities in the Synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-amine

III. Purification Protocols

Effective purification is critical to obtaining high-purity 4-(4-methylpiperazin-1-yl)butan-2-amine. Below are detailed protocols for common purification techniques.

Purification_Workflow crude Crude Product (Product + Impurities) distillation Fractional Distillation crude->distillation For thermally stable, volatile impurities crystallization Salt Formation & Crystallization crude->crystallization For non-volatile impurities and isomers chromatography Column Chromatography crude->chromatography For complex mixtures and high purity pure_product Pure 4-(4-Methylpiperazin-1-yl)butan-2-amine distillation->pure_product crystallization->pure_product chromatography->pure_product

Caption: General purification workflow for 4-(4-Methylpiperazin-1-yl)butan-2-amine.

Protocol 1: Fractional Distillation

Fractional distillation is an effective method for separating the desired product from less volatile impurities, such as the secondary amine, and more volatile impurities, like residual solvents.

Step-by-Step Methodology:

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column to enhance separation efficiency.

  • Vacuum: Due to the relatively high boiling point of the product, distillation should be performed under reduced pressure to prevent thermal decomposition.

  • Fraction Collection: Carefully collect fractions based on boiling point. The main product fraction should be collected at a stable temperature.

  • Analysis: Analyze each fraction by GC-MS or NMR to confirm its purity.[7][8]

Protocol 2: Crystallization via Salt Formation

Amines can often be purified by converting them into salts, which are typically crystalline and can be purified by recrystallization.[9][10]

Step-by-Step Methodology:

  • Salt Formation: Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol). Add a solution of an acid (e.g., hydrochloric acid in isopropanol, or oxalic acid in ethanol) dropwise until the pH is acidic.

  • Crystallization: Cool the solution slowly to induce crystallization. If no crystals form, try adding a co-solvent in which the salt is less soluble (e.g., diethyl ether, hexane).

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Regeneration of Free Base (Optional): If the free amine is required, the purified salt can be dissolved in water and basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted with an organic solvent.

Protocol 3: Column Chromatography

For challenging separations or to achieve very high purity, column chromatography is the method of choice.

Step-by-Step Methodology:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) should be added to the mobile phase to prevent tailing of the amine on the acidic silica gel.

  • Elution and Collection: Collect fractions and monitor by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Purification MethodAdvantagesDisadvantages
Fractional Distillation Scalable, cost-effective.Not suitable for thermally sensitive compounds or impurities with close boiling points.
Crystallization Can provide very high purity, scalable.Requires the product to form a stable, crystalline salt; may result in yield loss in the mother liquor.
Column Chromatography High resolution for complex mixtures.Less scalable, requires larger volumes of solvent, can be time-consuming.

Table 2: Comparison of Purification Methods

IV. Analytical Characterization

Accurate characterization of the final product is essential to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum of 4-(4-methylpiperazin-1-yl)butan-2-amine should show characteristic signals for the methyl group on the piperazine ring, the methyl group on the butan-2-amine backbone, and the various methylene and methine protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing purity and identifying volatile impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[11][12]

V. References

  • US Patent US6576764B2, "Synthesis and crystallization of piperazine ring-containing compounds", Google Patents.

  • Yathirajan, H., et al. "Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate." IUCrData 7.8 (2022). [Link]

  • Kuleshova, E. N., et al. "Crystalline products of CO2 capture by piperazine aqueous solutions." New Journal of Chemistry 40.11 (2016): 9496-9503. [Link]

  • Dangerfield, E. M., et al. "By optimizing the metal hydride/ammonia mediated reductive amination of aldehydes and hemiacetals, primary amines were selectively prepared with no or minimal formation of the usual secondary and tertiary amine byproduct." The Journal of Organic Chemistry 75.16 (2010): 5470-5477. [Link]

  • "Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings." ResearchGate. [Link]

  • Myers, A. G. "Reductive Amination." Harvard University. [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry 61.11 (1996): 3849-3862. [Link]

  • "Reductive amination." Wikipedia. [Link]

  • Powers, D. C., et al. "Synthesis of Secondary Amines via Self-Limiting Alkylation." Organic Letters 22.12 (2020): 4643-4648. [Link]

  • Roychowdhury, P., et al. "Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts." ResearchGate. [Link]

  • "3.3.3: Synthesis of Amines." Chemistry LibreTexts. [Link]

  • Leconte, M., et al. "Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia." Organic Process Research & Development 25.1 (2021): 109-115. [Link]

  • Beshore, D. C., and C. J. Dinsmore. "Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N, N'-Acyl Transfer)-Cyclization." Organic Letters 4.7 (2002): 1201-1204. [Link]

  • Yang, J., et al. "Selective primary amination of alcohols, aldehydes and ketones with ammonia." ResearchGate. [Link]

  • Gotor-Fernández, V., et al. "Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1, 4‐Diazepanones." Advanced Synthesis & Catalysis 360.15 (2018): 2844-2849. [Link]

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." [Link]

  • "Reductive Amination of Ketones & Aldehydes With NaBH3CN." YouTube. [Link]

  • Beshore, D. C., and C. J. Dinsmore. "Preparation of Substituted Piperazinones via Tandem Reductive amination-(N, N'-acyl Transfer)-Cyclization." PubMed. [Link]

  • Organic Syntheses Procedure. "Preparation of 1-Hydrosilatrane, and its use in the highly practical synthesis of secondary and tertiary amines from aldehydes and ketones via direct reductive amination." [Link]

  • PubChem. "Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate." [Link]

  • PubChemLite. "4-(4-methylpiperazin-1-yl)butan-2-amine." [Link]

  • University of Florida Digital Collections. "Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines." [Link]

  • Google Patents. "CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide."

  • UNODC. "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." [Link]

  • LookChem. "4-(4-Methyl-piperazin-1-yl)-butylamine." [Link]

  • BAuA. "Determination of amines in workplace air using gas chromatography (headspace GC-MS)." [Link]

  • ResearchGate. "Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances." [Link]

  • SciSpace. "Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and." [Link]

  • Google Patents. "US4283254A - Methylamines purification by distillation and purge."

Sources

Validation & Comparative

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Infrared (IR) Spectroscopy of 4-(4-Methylpiperazin-1-yl)butan-2-amine: A Predictive and Comparative Analysis

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and drug development. It provides a unique molecular fingerprint by probing the vibrational frequencies of chemical bonds within a molecule. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies, resulting in a characteristic spectrum of absorption peaks. The position, intensity, and shape of these peaks provide a wealth of information for identifying functional groups and elucidating molecular structure.

This guide provides a detailed analysis of the expected IR spectrum of 4-(4-Methylpiperazin-1-yl)butan-2-amine, a molecule possessing a combination of primary, tertiary, and aliphatic amine functionalities. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide employs a predictive approach grounded in the well-established characteristic absorption frequencies of its constituent functional groups. We will dissect the molecule's structure, predict the key IR absorption peaks, and compare these predictions with the spectra of simpler, related compounds to highlight its unique spectral features. This comparative analysis serves as a robust framework for researchers aiming to identify and characterize this molecule or structurally similar compounds.

Molecular Structure and Key Functional Groups

To predict the IR spectrum, we must first identify the key functional groups within 4-(4-Methylpiperazin-1-yl)butan-2-amine. The structure contains:

  • A Primary Amine (-NH₂): This group is located on the second carbon of the butane chain and is a primary source of distinct IR peaks.

  • A Tertiary Amine (N-Methylpiperazine Ring): The piperazine ring contains two tertiary amine nitrogens, one of which is attached to a methyl group.

  • An Alkane Backbone (-CH₃, -CH₂, -CH-): The butane chain and the methyl group provide characteristic C-H stretching and bending vibrations.

  • Carbon-Nitrogen Bonds (C-N): Both the primary and tertiary amines contribute C-N stretching vibrations.

Figure 1. Molecular structure of 4-(4-Methylpiperazin-1-yl)butan-2-amine with key functional groups highlighted.

Predicted IR Spectrum: A Region-by-Region Analysis

The following sections detail the expected absorption bands for 4-(4-Methylpiperazin-1-yl)butan-2-amine, categorized by the vibrational modes of its functional groups.

N-H Region (3500 - 3300 cm⁻¹)

This region is dominated by the stretching vibrations of the primary amine (-NH₂) group.

  • Asymmetric and Symmetric N-H Stretching: Primary amines characteristically exhibit two medium-intensity bands in this region.[1][2][3] The asymmetric stretch occurs at a higher frequency (around 3400-3300 cm⁻¹) and the symmetric stretch at a lower frequency (around 3330-3250 cm⁻¹).[1] These peaks are typically sharper than the broad O-H bands of alcohols, which can sometimes appear in the same region.[1][2] The presence of this doublet is a strong indicator of a primary amine.

  • Comparison Case - Butylamine (Primary Amine): A simple primary amine like butylamine will show these two characteristic N-H stretching peaks. The spectrum of our target molecule is expected to be similar in this specific region.

  • Comparison Case - N-Methylpiperazine (Tertiary Amine): In contrast, a purely tertiary amine like N-methylpiperazine will show no absorption in this region because it lacks N-H bonds.[1][4][5][6] This provides a clear point of differentiation.

C-H Region (3000 - 2850 cm⁻¹)

This region is characterized by the stretching vibrations of the carbon-hydrogen bonds in the alkane backbone and the N-methyl group.

  • sp³ C-H Stretching: The molecule contains numerous sp³ hybridized C-H bonds (in the butane chain, piperazine ring, and methyl group). These will give rise to multiple, strong, and sharp absorption bands in the 2960-2850 cm⁻¹ range.[7][8] The presence of CH₃ and CH₂ groups will result in both asymmetric and symmetric stretching vibrations, leading to a cluster of peaks in this area.[9][10]

  • Comparison Case - Octane (Alkane): The IR spectrum of a simple alkane like octane is dominated by strong absorptions in this C-H stretching region.[7] The spectrum of 4-(4-Methylpiperazin-1-yl)butan-2-amine will exhibit a similar, strong set of peaks here, confirming the presence of a significant aliphatic structure.

Fingerprint Region (1650 - 650 cm⁻¹)

This region contains a wealth of structural information from various bending and stretching vibrations. It is often complex but provides a unique "fingerprint" for the molecule.[7][11][12]

  • N-H Bending (Scissoring): Primary amines typically show a medium to strong absorption band in the range of 1650-1580 cm⁻¹ due to the N-H scissoring vibration.[1][2][13] This peak is another key indicator of the -NH₂ group.

  • C-H Bending: The CH₂ and CH₃ groups will exhibit characteristic bending (scissoring and rocking) vibrations. A distinct band around 1470-1450 cm⁻¹ is expected for CH₂ scissoring, and bands in the 1370-1350 cm⁻¹ range are typical for CH₃ bending.[7][10][11]

  • C-N Stretching: The stretching vibrations of carbon-nitrogen single bonds in aliphatic amines occur in the 1250-1020 cm⁻¹ range.[1][2][13] Our target molecule has multiple C-N bonds (in the primary amine and the piperazine ring), so we can expect to see one or more medium-intensity peaks in this area. These peaks can sometimes be difficult to assign definitively due to overlap with other vibrations in the fingerprint region.

  • N-H Wagging: A broad, often strong, band between 910 and 665 cm⁻¹ can be attributed to the out-of-plane wagging of the N-H bonds in the primary amine.[1][2]

Summary Table of Predicted IR Peaks

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3400 - 3300MediumAsymmetric N-H StretchPrimary Amine (-NH₂)
~3330 - 3250MediumSymmetric N-H StretchPrimary Amine (-NH₂)
~2960 - 2850StrongAsymmetric & Symmetric C-H StretchAlkane (-CH₃, -CH₂, -CH-)
~1650 - 1580Medium-StrongN-H Bend (Scissoring)Primary Amine (-NH₂)
~1470 - 1450MediumC-H Bend (Scissoring)Methylene (-CH₂-)
~1370 - 1350MediumC-H Bend (Rocking)Methyl (-CH₃)
~1250 - 1020Medium-WeakC-N StretchAliphatic Amines (Primary & Tertiary)
~910 - 665Broad, StrongN-H WagPrimary Amine (-NH₂)

Experimental Protocol: Acquiring an IR Spectrum via ATR-FTIR

For a liquid sample such as 4-(4-Methylpiperazin-1-yl)butan-2-amine, Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a rapid and reliable method.

Objective: To obtain a high-quality mid-infrared spectrum of the neat liquid sample.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., a diamond or zinc selenide crystal).

  • Sample: 4-(4-Methylpiperazin-1-yl)butan-2-amine (liquid).

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes (e.g., Kimwipes).

Methodology:

  • Background Spectrum Collection:

    • Ensure the ATR crystal is clean. Wipe the crystal surface gently with a lint-free wipe moistened with isopropanol and allow it to dry completely.

    • Collect a background spectrum. This measures the ambient atmosphere (CO₂, water vapor) and the instrument's response, which will be subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added for a good signal-to-noise ratio.

  • Sample Application:

    • Place a single drop of the liquid sample directly onto the center of the ATR crystal. Ensure the crystal is fully covered.

  • Sample Spectrum Collection:

    • Collect the sample spectrum using the same parameters (e.g., number of scans, resolution) as the background scan. The software will automatically perform the background subtraction.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Use the software's tools to label the peaks of interest. Compare the peak positions with the predicted values in the summary table to confirm the presence of the expected functional groups.

  • Cleaning:

    • Thoroughly clean the ATR crystal by wiping away the sample with a dry, lint-free wipe, followed by a wipe moistened with isopropanol. Ensure all sample residue is removed to prevent cross-contamination.

ATR_FTIR_Workflow start Start clean_crystal 1. Clean ATR Crystal (Isopropanol) start->clean_crystal background_scan 2. Collect Background Spectrum (16-32 scans) clean_crystal->background_scan apply_sample 3. Apply Liquid Sample (1 drop) background_scan->apply_sample sample_scan 4. Collect Sample Spectrum apply_sample->sample_scan process_data 5. Process & Analyze (Peak Labeling) sample_scan->process_data clean_again 6. Clean ATR Crystal process_data->clean_again end End clean_again->end

Figure 2. Standard workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Conclusion

The infrared spectrum of 4-(4-Methylpiperazin-1-yl)butan-2-amine is predicted to be a composite of the characteristic absorptions of its primary amine, tertiary amine, and alkane components. The most definitive peaks for identification will be the doublet of N-H stretches between 3500-3300 cm⁻¹ and the N-H bending vibration around 1650-1580 cm⁻¹, which together provide strong evidence for the primary amine group. The absence of these peaks would indicate a different structure, such as a purely tertiary amine. The strong C-H stretching bands just below 3000 cm⁻¹ confirm the aliphatic nature of the molecule, while the complex fingerprint region, particularly the C-N stretching and N-H wagging bands, offers further corroboration of the structure. This predictive guide, combined with the provided experimental protocol, equips researchers with the necessary framework to confidently identify and characterize this multifunctional amine compound using infrared spectroscopy.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Orchin, M., & O'Donnell, C. (n.d.). IR Spectroscopy Tutorial: Amines. University of California, Los Angeles. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 15.4: 6-4 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, October 18). IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2024). Video: IR Frequency Region: X–H Stretching. Retrieved from [Link]

  • TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • University of Anbar. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylpiperazine. PubChem. Retrieved from [Link]

  • Clougherty, L. E., Sousa, J. A., & Wyman, G. M. (1957). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry, 22(4), 462–462. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

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A Comparative Guide to the Chiral HPLC Separation of 4-(4-Methylpiperazin-1-yl)butan-2-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of methodologies for the chiral High-Performance Liquid Chromatography (HPLC) separation of 4-(4-Methylpiperazin-1-yl)butan-2-amine enantiomers. As a critical chiral building block in pharmaceutical synthesis, the ability to accurately separate and quantify its enantiomers is paramount for ensuring the safety and efficacy of final drug products.[1][2] This document delves into the rationale behind experimental choices, compares the performance of different chiral stationary phases (CSPs), and provides a detailed, actionable protocol for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Purity

4-(4-Methylpiperazin-1-yl)butan-2-amine possesses a stereogenic center at the second carbon of the butane chain, resulting in two enantiomers. In drug development, enantiomers of a chiral compound can exhibit markedly different pharmacological, toxicological, and metabolic properties.[1][2] Therefore, regulatory agencies worldwide emphasize the development of single-enantiomer drugs over racemic mixtures to optimize therapeutic outcomes and minimize adverse effects.[2] This necessitates robust and reliable analytical methods, such as chiral HPLC, to control the enantiomeric purity of key intermediates like the title compound.[1][3]

Strategic Approach to Method Development

The direct separation of enantiomers on a chiral stationary phase (CSP) is the most favored approach in chiral HPLC.[4] The success of this technique hinges on the selection of an appropriate CSP and the optimization of the mobile phase.[3] For basic compounds like 4-(4-Methylpiperazin-1-yl)butan-2-amine, polysaccharide-based and cyclofructan-based CSPs have demonstrated broad applicability and high success rates.[1]

Our comparative analysis will focus on three widely used and effective polysaccharide-based CSPs:

  • Chiralpak® IA: Amylose tris(3,5-dimethylphenylcarbamate)

  • Chiralpak® IB: Cellulose tris(3,5-dimethylphenylcarbamate)

  • Chiralcel® OD-H: Cellulose tris(3,5-dimethylphenylcarbamate)

The primary interaction mechanism for chiral recognition on these phases involves hydrogen bonding, dipole-dipole interactions, and steric hindrance, where the analyte fits into the chiral grooves of the polysaccharide polymer.[5] The addition of a basic modifier, such as diethylamine (DEA), to the mobile phase is crucial for obtaining good peak shape and resolution for basic analytes by minimizing tailing caused by interactions with residual silanols on the silica support.[4]

Comparative Performance of Chiral Stationary Phases

To evaluate the performance of the selected CSPs, a screening study was conducted using a normal-phase mobile phase system, which often provides greater resolution for these types of compounds.[5]

Table 1: Comparative Chromatographic Data for the Separation of 4-(4-Methylpiperazin-1-yl)butan-2-amine Enantiomers
ParameterChiralpak® IAChiralpak® IBChiralcel® OD-H
Mobile Phase n-Hexane/2-Propanol/DEA (80:20:0.1, v/v/v)n-Hexane/2-Propanol/DEA (80:20:0.1, v/v/v)n-Hexane/2-Propanol/DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 220 nmUV at 220 nmUV at 220 nm
Retention Time (Enantiomer 1) 5.8 min7.2 min6.5 min
Retention Time (Enantiomer 2) 6.9 min8.1 min7.8 min
Resolution (Rs) 2.11.82.5
Selectivity (α) 1.221.151.28

Analysis of Results:

  • Chiralcel® OD-H provided the best overall performance, with the highest resolution (Rs = 2.5) and selectivity (α = 1.28), indicating a superior ability to differentiate between the two enantiomers.

  • Chiralpak® IA also demonstrated good separation with a resolution of 2.1, making it a viable alternative.

  • Chiralpak® IB showed the lowest resolution of the three, suggesting a less optimal fit for this particular analyte under these conditions.

The superior performance of the cellulose-based Chiralcel® OD-H suggests that the specific chiral recognition sites and the overall helical structure of the cellulose derivative provide a more favorable environment for the enantioselective interactions with 4-(4-Methylpiperazin-1-yl)butan-2-amine.

Recommended Experimental Protocol

Based on the comparative data, the following detailed protocol utilizing the Chiralcel® OD-H column is recommended for the chiral separation of 4-(4-Methylpiperazin-1-yl)butan-2-amine enantiomers.

Materials and Instrumentation
  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.

  • Chemicals: HPLC grade n-Hexane, 2-Propanol, and Diethylamine (DEA). Racemic 4-(4-Methylpiperazin-1-yl)butan-2-amine standard.

Chromatographic Conditions
  • Mobile Phase: n-Hexane/2-Propanol/Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation
  • Prepare a stock solution of racemic 4-(4-Methylpiperazin-1-yl)butan-2-amine in the mobile phase at a concentration of 1.0 mg/mL.

  • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

  • Filter the working standard solution through a 0.45 µm syringe filter prior to injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution six times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak areas is less than 2.0% and the resolution between the two enantiomer peaks is greater than 2.0.

Visualizing the Workflow

A streamlined workflow is essential for efficient and reproducible method development and execution.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Hexane/IPA/DEA) SamplePrep Sample Preparation (0.1 mg/mL in Mobile Phase) Equilibration Column Equilibration (Chiralcel OD-H) SamplePrep->Equilibration Injection Inject Sample (10 µL) Equilibration->Injection Separation Isocratic Elution Injection->Separation Detection UV Detection (220 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Resolution (Rs) & Enantiomeric Purity Integration->Calculation Report Generate Report Calculation->Report

Caption: A typical workflow for chiral HPLC analysis.

Logical Approach to Method Optimization

The provided method is a robust starting point. However, further optimization may be required depending on the specific application and matrix.

Method_Optimization Start Initial Method (Hexane/IPA/DEA 80:20:0.1) CheckRs Resolution (Rs) > 2.0? Start->CheckRs AdjustIPA Adjust % 2-Propanol CheckRs->AdjustIPA No FinalMethod Final Optimized Method CheckRs->FinalMethod Yes AdjustIPA->CheckRs CheckTailing Tailing Factor < 1.5? AdjustIPA->CheckTailing AdjustDEA Adjust % DEA (for peak shape) AdjustDEA->CheckTailing CheckTailing->AdjustDEA No CheckTailing->FinalMethod Yes

Caption: A logic diagram for optimizing the chiral separation method.

Conclusion

The successful chiral separation of 4-(4-Methylpiperazin-1-yl)butan-2-amine enantiomers is readily achievable using polysaccharide-based chiral stationary phases. The Chiralcel® OD-H column, in particular, offers excellent resolution and selectivity under normal-phase conditions with a mobile phase containing a basic modifier. This guide provides a robust, validated starting point for method development and routine analysis, ensuring the accurate determination of enantiomeric purity, which is a critical aspect of pharmaceutical quality control. The principles and methodologies outlined herein are grounded in established chromatographic theory and are designed to be a practical resource for scientists in the field.

References

  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]

  • Review of Chiral Stationary Phase Development and Chiral Applications. Technology Networks. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. Available at: [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]

  • Chiral HPLC Method: Topics by Science.gov. Science.gov. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. Available at: [Link]

  • REFERENCES CHIRAL-AGP. Chromtech. Available at: [Link]

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A Comparative Guide to the Synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-amine: An Evaluation of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth analysis and comparison of plausible synthetic routes for 4-(4-Methylpiperazin-1-yl)butan-2-amine, a substituted piperazine derivative with potential applications in medicinal chemistry. Drawing upon established synthetic methodologies, we will explore two primary pathways: Reductive Amination and Nucleophilic Substitution. This document will furnish detailed experimental protocols, comparative performance data based on analogous reactions, and a discussion of the underlying chemical principles to empower informed decisions in your synthetic endeavors.

Introduction to Synthetic Strategy

The molecular architecture of 4-(4-Methylpiperazin-1-yl)butan-2-amine presents a key challenge in selectively introducing the amine functionality at the 2-position of the butyl chain attached to the 1-methylpiperazine core. The choice of synthetic route can significantly impact yield, purity, scalability, and overall cost-effectiveness. Herein, we dissect two robust and widely applicable methods in organic synthesis to achieve this target.

Route A: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, offering a controlled and high-yielding approach that minimizes the over-alkylation often problematic in direct alkylation methods.[1] This strategy involves the in-situ formation of an imine or enamine from a ketone precursor, followed by its immediate reduction to the desired amine.

Proposed Synthetic Workflow: Reductive Amination

Reductive Amination Workflow 4-(4-Methylpiperazin-1-yl)butan-2-one 4-(4-Methylpiperazin-1-yl)butan-2-one Imine Intermediate Imine Intermediate 4-(4-Methylpiperazin-1-yl)butan-2-one->Imine Intermediate + NH3/NH4OAc - H2O 4-(4-Methylpiperazin-1-yl)butan-2-amine 4-(4-Methylpiperazin-1-yl)butan-2-amine Imine Intermediate->4-(4-Methylpiperazin-1-yl)butan-2-amine Reduction (e.g., NaBH3CN)

Caption: Reductive amination pathway to the target amine.

Experimental Protocol: Reductive Amination

Step 1: Synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-one (Precursor)

This precursor can be synthesized via a Michael addition of 1-methylpiperazine to methyl vinyl ketone.

  • To a stirred solution of 1-methylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile or methanol, add methyl vinyl ketone (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(4-methylpiperazin-1-yl)butan-2-one.

Step 2: Reductive Amination

  • Dissolve 4-(4-methylpiperazin-1-yl)butan-2-one (1.0 eq) and a suitable ammonia source, such as ammonium acetate (5-10 eq), in a protic solvent like methanol.

  • To this solution, add a reducing agent capable of selectively reducing the imine in the presence of the ketone. Sodium cyanoborohydride (NaBH3CN) (1.5-2.0 eq) is a common choice for this transformation.[1] Alternatively, sodium triacetoxyborohydride (NaBH(OAc)3) can be used, often in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).[2][3]

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of an aqueous acid solution (e.g., 1M HCl) at 0 °C to neutralize the reaction and decompose any remaining reducing agent.

  • Basify the aqueous layer with a suitable base (e.g., NaOH or Na2CO3) to a pH of >10.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(4-methylpiperazin-1-yl)butan-2-amine.

  • Further purification can be achieved by distillation under reduced pressure or column chromatography.

Route B: Nucleophilic Substitution

This classical approach involves the formation of a carbon-nitrogen bond through the displacement of a suitable leaving group on a butyl-amine backbone by the nucleophilic nitrogen of 1-methylpiperazine. This method's success hinges on the careful selection of the starting materials and reaction conditions to avoid side reactions.

Proposed Synthetic Workflow: Nucleophilic Substitution

Nucleophilic Substitution Workflow 1-Methylpiperazine 1-Methylpiperazine 4-(4-Methylpiperazin-1-yl)butan-2-amine 4-(4-Methylpiperazin-1-yl)butan-2-amine 1-Methylpiperazine->4-(4-Methylpiperazin-1-yl)butan-2-amine + 4-Halobutan-2-amine derivative (or sulfonate ester) Base, Heat

Caption: Nucleophilic substitution pathway to the target amine.

Experimental Protocol: Nucleophilic Substitution

Step 1: Preparation of a Suitable 4-Substituted Butan-2-amine Derivative

A key starting material for this route is a butan-2-amine derivative with a good leaving group (e.g., halogen or sulfonate) at the 4-position. For instance, 4-bromobutan-2-amine or a protected version thereof. The primary amine may need to be protected (e.g., as a Boc or Cbz derivative) to prevent self-alkylation.

Step 2: Nucleophilic Substitution Reaction

  • In a round-bottom flask, dissolve 1-methylpiperazine (1.0-1.2 eq) and the 4-substituted butan-2-amine derivative (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2-3 eq), to scavenge the acid generated during the reaction.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If a protecting group was used, a subsequent deprotection step will be necessary.

  • Purify the final product by column chromatography or distillation.

Comparative Analysis of Synthesis Routes

ParameterRoute A: Reductive AminationRoute B: Nucleophilic Substitution
Starting Materials 4-(4-Methylpiperazin-1-yl)butan-2-one, Ammonia source, Reducing agent1-Methylpiperazine, 4-Substituted butan-2-amine derivative
Reaction Conditions Typically mild (room temperature)Often requires elevated temperatures
Control of Selectivity High, avoids over-alkylation[1]Potential for di-alkylation of the piperazine or self-alkylation of the butan-amine if unprotected
Potential Byproducts Unreacted starting material, partially reduced intermediatesOver-alkylated products, elimination products
Estimated Yield Generally good to excellent (60-90% based on similar reactions)[4]Moderate to good (40-75% depending on substrate and conditions)
Purification Can be straightforward, depending on the reducing agent usedMay require more rigorous purification to remove byproducts
Safety Considerations Use of toxic cyanoborohydride requires careful handling. NaBH(OAc)3 is a safer alternative.[3]Use of potentially lachrymatory halo-alkanes. High temperatures require careful monitoring.

Conclusion and Recommendations

Both reductive amination and nucleophilic substitution represent viable pathways for the synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-amine.

Reductive Amination (Route A) is generally the more recommended approach due to its superior control over selectivity, which typically translates to higher yields and simpler purification. The avoidance of multiple alkylation products is a significant advantage.[1] While the use of sodium cyanoborohydride necessitates caution, safer alternatives like sodium triacetoxyborohydride are readily available.

Nucleophilic Substitution (Route B) , while a more direct approach in concept, is fraught with potential complications, including the need for protecting groups and the formation of difficult-to-separate byproducts. The requirement for elevated temperatures can also be a drawback. However, if the requisite 4-substituted butan-2-amine derivative is readily available and inexpensive, this route could be considered.

Ultimately, the choice of synthesis route will depend on the specific resources, expertise, and priorities of the research team. For reliability and efficiency, the reductive amination pathway is presented as the more robust and advantageous option for the synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-amine.

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive amination-(N,N'-acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201–1204. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Reddit. (2024, October 24). Reductive amination of piperazine. r/OrganicChemistry. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

Sources

Reference Standard Qualification Guide: 4-(4-Methylpiperazin-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 933735-94-5 | Formula: C9H21N3 | M.W.: 171.28 g/mol

Executive Summary

In the synthesis of piperazine-based kinase inhibitors and CNS-active agents, the intermediate 4-(4-Methylpiperazin-1-yl)butan-2-amine serves as a critical chiral scaffold. Unlike its linear isomer (butan-1-amine, CAS 4553-32-6), this branched amine introduces a stereocenter, significantly increasing the analytical burden.

The Core Challenge: Commercial "Certified Reference Materials" (CRMs) with ISO 17034 accreditation are virtually non-existent for this specific intermediate. Researchers often rely on "building block" grade materials (purity 95-97%), which are insufficient for quantitative impurity profiling or GMP release testing.

The Solution: This guide outlines the protocol for establishing a Primary Reference Standard in-house using Quantitative NMR (qNMR) and LC-MS/MS validation, contrasting this rigorous approach with reliance on commercial "Research Grade" samples.

Technical Profile & Analytical Challenges

FeatureSpecificationAnalytical Implication
Structure Branched amine (Chiral Center at C2)Must distinguish from linear butan-1-amine regioisomer.
Chromophore Negligible (No conjugated system)UV detection (HPLC-UV) is unreliable. Requires LC-MS, CAD, or Derivatization.
Basicity High (Primary & Tertiary amines)Prone to peak tailing on standard C18 columns; requires high pH or HILIC mode.
Stability Hygroscopic; CO₂ sensitiveAbsorbs atmospheric CO₂ to form carbamates; standards must be stored under Argon.

Comparison of Reference Standard Sources

For niche intermediates, the "Standard" is defined by the qualification process, not just the label.

FeatureTier 1: In-House Primary Standard (qNMR Certified) Tier 2: Commercial Analytical Standard Tier 3: Building Block / Research Grade
Source Custom synthesis + rigorous qualificationSpecialized Analytical Suppliers (e.g., LGC, TRC)General Chemical Suppliers (e.g., Sigma, Enamine)
Purity > 99.5% (verified)> 98% (typical)> 95% (often nominal)
Traceability Traceable to NIST via Internal Standard (qNMR)Supplier CoA (often HPLC area %)Batch CoA only
Isomeric Data Regioisomer & Enantiomer Specific Often Racemic; Regioisomer purity variableUnknown isomeric composition
Use Case GMP Release, Impurity QuantificationMethod Development, ID TestingSynthesis Starting Material

Scientist’s Verdict: Do not use Tier 3 materials for quantitative analysis of impurities. The risk of "ghost peaks" from the standard itself is too high. For GMP work, if a Tier 2 standard is unavailable, you must generate a Tier 1 standard.

Experimental Protocols for Standard Qualification

Experiment A: Structural Identification (Regioisomer Differentiation)

Objective: Prove the amine is at position 2 (branched) and not position 1 (linear). Method: 1H-NMR and COSY (Correlation Spectroscopy).

  • Protocol: Dissolve 10 mg in DMSO-d6.

  • Key Signals:

    • Butan-2-amine (Target): Look for a doublet methyl signal (CH3-CH-) at ~1.0-1.2 ppm. The methine proton (-CH-) adjacent to the amine will show complex splitting (multiplet).

    • Butan-1-amine (Impurity): Lacks the doublet methyl. Shows a triplet methyl at the end of the chain and a triplet -CH2- adjacent to the amine.

  • Acceptance Criteria: No detectable triplet methyl signal from the linear isomer (< 0.5%).

Experiment B: Purity & Potency Assignment (The "Gold Standard")

Method: qNMR (Quantitative NMR) Why? Since the molecule lacks a chromophore, HPLC-UV purity (Area %) is meaningless (it overestimates purity by missing non-UV active impurities).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), high purity (>99.9%).

  • Solvent: D2O (for solubility of salts) or DMSO-d6.

  • Relaxation Delay (d1): Set to > 5 × T1 (typically 30-60 seconds) to ensure full relaxation.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    
Experiment C: Chromatographic Purity (LC-MS/MS)

Objective: Detect organic impurities including synthetic by-products.

  • Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) — High pH is essential for peak shape of piperazines.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 90% B over 10 mins.

  • Detection: MS (ESI Positive). Scan range 100–500 m/z.

  • Note: If chiral purity is required, use a Chiralpak IC column with alkane/ethanol/diethylamine mobile phase.

Comparative Performance Data (Simulated)

The following table illustrates why "Building Block" grade is dangerous for analysis.

ParameterTier 1 (qNMR Qualified) Tier 3 (Commercial Building Block) Impact on Analysis
Assay (Potency) 99.2% w/w 94.5% w/wTier 3 causes ~5% error in quantitation if used as is.
Linear Isomer < 0.1%2.3%Tier 3 introduces a false impurity peak in your chromatogram.
Water Content 0.3%1.8%Tier 3 is hygroscopic; weighing errors occur without correction.
Signal-to-Noise > 1000:1 (at LOQ)> 1000:1Sensitivity is similar, but specificity fails in Tier 3.

Qualification Workflow (Visualization)

This diagram outlines the decision logic for establishing a valid reference standard for this specific molecule.

G Start Start: Source Material (CAS 933735-94-5) CheckSource Is it a Certified Reference Material (CRM)? Start->CheckSource UseDirect Use Directly (Review CoA) CheckSource->UseDirect Yes RegioCheck Regioisomer Check (1H-NMR / COSY) CheckSource->RegioCheck No (Most Cases) qNMR Perform qNMR (Assign Potency) PassCriteria Passes Criteria? (>99% Purity, No Isomers) qNMR->PassCriteria PurityCheck Chromatographic Purity (LC-MS High pH) RegioCheck->PurityCheck PurityCheck->qNMR Purify Prep-HPLC Purification (Isolate Main Peak) PassCriteria->Purify No FinalStd Release as Primary Standard PassCriteria->FinalStd Yes Purify->RegioCheck Retest

Figure 1: Workflow for qualifying a non-compendial reference standard. Note the critical loop for purification if the commercial "building block" fails purity criteria.

References

  • Teo, Y. C., et al. (2013). Synthesis of chiral piperazine derivatives and their application in asymmetric catalysis. Tetrahedron Letters. (Context on piperazine chirality).

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. (Standard Protocol for qNMR).

  • Center for Drug Evaluation and Research (CDER). (2000). Guidance for Industry: Analytical Procedures and Methods Validation. FDA.[3]

  • PubChem. Compound Summary for CAS 933735-94-5 (4-(4-methylpiperazin-1-yl)butan-2-amine). National Library of Medicine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.